4-Methyl-4-hepten-3-ol
Description
The exact mass of the compound 4-Methyl-4-hepten-3-ol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 4-Methyl-4-hepten-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-4-hepten-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-methylhept-4-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h6,8-9H,4-5H2,1-3H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBRKUMLJLIZGY-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(\C)/C(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81280-12-8 | |
| Record name | 4-Methyl-4-hepten-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081280128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
(E)-4-Methyl-4-hepten-3-ol chemical structure and properties
An In-depth Technical Guide to (E)-4-Methyl-4-hepten-3-ol: Structure, Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
(E)-4-Methyl-4-hepten-3-ol is a chiral allylic alcohol that holds significant potential as a versatile building block in organic synthesis. Its structure, featuring a stereochemically defined double bond and a chiral center, makes it a valuable intermediate for the synthesis of complex molecular architectures, including natural products and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, reactivity, and potential applications, with a focus on providing practical insights for laboratory and developmental use. The saturated analogue of this compound, 4-methyl-3-heptanol, is a known insect pheromone, underscoring the importance of stereochemistry in the biological activity of this class of molecules.[1][2]
Chemical Structure and Stereochemistry
(E)-4-Methyl-4-hepten-3-ol possesses a C8 carbon skeleton with a hydroxyl group at the C3 position, a methyl group at the C4 position, and a double bond between C4 and C5. The "(E)" designation specifies the stereochemistry of the double bond, where the higher priority groups on each carbon of the double bond are on opposite sides. The carbon atom at the C3 position is a chiral center, meaning this compound can exist as two enantiomers: (R)-(E)-4-methyl-4-hepten-3-ol and (S)-(E)-4-methyl-4-hepten-3-ol.
Caption: 2D structure of (E)-4-Methyl-4-hepten-3-ol.
Physicochemical Properties
A summary of the key physicochemical properties of (E)-4-Methyl-4-hepten-3-ol is provided in the table below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | [2] |
| Molecular Weight | 128.21 g/mol | [2] |
| CAS Number | 81280-12-8 | [2] |
| IUPAC Name | (E)-4-methylhept-4-en-3-ol | [2] |
| Boiling Point | 165 °C | [3] |
| Density | 0.844 g/cm³ | [3] |
| Flash Point | 52 - 59 °C | [3][4] |
| Refractive Index | 1.446 | [3] |
| Melting Point | -31.5 °C (estimated) | [3] |
| Appearance | Colorless to pale yellow liquid (estimated) | [5] |
Spectroscopic Characterization
Spectroscopic analysis is critical for the unambiguous identification and characterization of (E)-4-Methyl-4-hepten-3-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show a triplet for the terminal methyl group of the ethyl group (C1), a quartet for the adjacent methylene group (C2), and a multiplet for the proton on the carbon bearing the hydroxyl group (C3). The vinylic proton at C5 would likely appear as a triplet, and the methyl group at C4 would be a singlet. The methylene (C6) and methyl (C7) protons of the propyl group would appear as a quartet and a triplet, respectively. The hydroxyl proton would present as a broad singlet, which can be exchanged with D₂O.
-
¹³C NMR: The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the hydroxyl group (C3) would appear in the range of 65-80 ppm. The olefinic carbons (C4 and C5) would be observed in the downfield region of 120-140 ppm. The aliphatic carbons would resonate in the upfield region of the spectrum.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum of (E)-4-Methyl-4-hepten-3-ol would exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the sp³ and sp² hybridized carbons would be observed just below and above 3000 cm⁻¹, respectively. A peak around 1670 cm⁻¹ would correspond to the C=C stretching of the alkene. The C-O stretching vibration would appear in the 1050-1150 cm⁻¹ region. An experimental gas-phase IR spectrum is available on the NIST WebBook.[8]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 128. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage. GC-MS data available on PubChem shows significant peaks at m/z 66, 95, 67, and 43.[2]
Synthesis and Manufacturing
A practical and efficient synthesis of (E)-4-Methyl-4-hepten-3-ol can be achieved in a two-step process starting from readily available precursors. The overall strategy involves the formation of the α,β-unsaturated ketone precursor, 4-methyl-4-hepten-3-one, followed by its selective 1,2-reduction.
Caption: Synthetic workflow for (E)-4-Methyl-4-hepten-3-ol.
Step 1: Synthesis of 4-Methyl-4-hepten-3-one via Aldol Condensation
Principle: This step involves a crossed aldol condensation between propanal and 2-pentanone. The enolate of 2-pentanone acts as the nucleophile, attacking the carbonyl carbon of propanal. The resulting β-hydroxy ketone readily dehydrates under the reaction conditions to form the more stable conjugated α,β-unsaturated ketone.
Experimental Protocol:
-
To a stirred solution of sodium hydroxide (1.0 eq) in a mixture of water and ethanol at 0-5 °C, add 2-pentanone (1.2 eq) dropwise.
-
After stirring for 30 minutes, add propanal (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 4-methyl-4-hepten-3-one.
Step 2: Selective 1,2-Reduction to (E)-4-Methyl-4-hepten-3-ol (Luche Reduction)
Principle: The Luche reduction is a highly chemoselective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols.[9][10] The use of cerium(III) chloride with sodium borohydride in a protic solvent like methanol enhances the electrophilicity of the carbonyl group and favors hydride attack at the carbonyl carbon over conjugate addition.
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-methyl-4-hepten-3-one (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq) in methanol at 0 °C with stirring.
-
After the solids have dissolved, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature at 0 °C. Vigorous gas evolution will be observed.
-
Stir the reaction mixture at 0 °C for 30-60 minutes, monitoring the reaction progress by TLC or GC.
-
Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure (E)-4-Methyl-4-hepten-3-ol.
Stereoselective Considerations
For applications where a specific enantiomer of (E)-4-Methyl-4-hepten-3-ol is required, stereoselective synthesis is necessary. This can be achieved through the use of chiral reducing agents or through biocatalytic methods. For instance, alcohol dehydrogenases (ADHs) can exhibit high enantioselectivity in the reduction of ketones.[1][3]
Reactivity and Chemical Transformations
The allylic alcohol functionality in (E)-4-Methyl-4-hepten-3-ol imparts a unique reactivity profile, making it a versatile intermediate.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding α,β-unsaturated ketone, 4-methyl-4-hepten-3-one, using mild oxidizing agents like manganese dioxide (MnO₂).
-
Epoxidation: The double bond can undergo epoxidation, with the stereochemistry of the resulting epoxide being influenced by the directing effect of the allylic hydroxyl group.
-
Substitution Reactions: The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution reactions at the C3 position. These reactions often proceed via an SN2' mechanism, leading to a rearranged product.[1]
-
Ether and Ester Formation: The hydroxyl group can be readily converted to ethers or esters under standard conditions.
Applications in Research and Drug Development
As a chiral building block, (E)-4-Methyl-4-hepten-3-ol is a valuable starting material for the synthesis of more complex molecules.[]
-
Natural Product Synthesis: The structural motif of a substituted allylic alcohol is present in numerous natural products with diverse biological activities.
-
Fragment-Based Drug Discovery: The allyl group is a recognized motif in fragment-based drug design, and allylic alcohols can serve as starting points for the elaboration of more complex drug candidates.
-
Pheromone Synthesis: Given that the saturated analogue is an insect pheromone, (E)-4-Methyl-4-hepten-3-ol could be a precursor in the synthesis of various pheromones and related semiochemicals.[1][2]
-
Medicinal Chemistry: Unsaturated aliphatic alcohols have been investigated for a range of biological activities, including antimicrobial and cytotoxic effects.[12] The specific pharmacological profile of (E)-4-Methyl-4-hepten-3-ol remains an area for further investigation.
Safety and Handling
(E)-4-Methyl-4-hepten-3-ol is classified as a flammable liquid and should be handled with appropriate precautions.[3][4]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes.[13] Keep away from heat, sparks, and open flames. Use non-sparking tools.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
-
Toxicity: While specific toxicity data for this compound is limited, allylic alcohols as a class can be toxic.[1][2] Handle with care and avoid inhalation, ingestion, and skin contact.
References
-
EBSCO. (n.d.). Allylic Alcohols. EBSCO Research Starters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5368945, 4-Methyl-4E-hepten-3-ol. PubChem. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-methyl-3-heptanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 543221, 5-Ethyl-4-methylhept-4-en-3-one. PubChem. Retrieved from [Link]
- Kuča, K., & Musílek, K. (2016). TOXIC ALCOHOLS: ALIPHATIC UNSATURATED ALCOHOLS. Military Medical Science Letters, 85(4), 175-180.
-
National Institute of Standards and Technology. (n.d.). 4-Hepten-3-ol, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Sweeny, D. J., & Diasio, R. B. (1994). Mechanism of Allyl Alcohol Toxicity and Protective Effects of Low-Molecular-Weight Thiols Studied With Isolated Rat Hepatocytes. Journal of Pharmacology and Experimental Therapeutics, 269(2), 529-535.
-
Organic Chemistry Portal. (n.d.). Luche Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. Retrieved from [Link]
-
The Cynical Chemist. (2020, February 29). Luche Reduction [Video]. YouTube. [Link]
-
LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
- de Bont, J. A., & van Ginkel, C. G. (1983). Effect of aliphatic alcohols on growth and degree of saturation of membrane lipids in Acinetobacter calcoaceticus. FEMS Microbiology Letters, 18(1-2), 115-118.
-
OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
- Lemar, K. M., Passa, O., Aon, M. A., Cortassa, S., Müller, C. T., Plummer, S., ... & Lloyd, D. (2005). Allyl alcohol and garlic (Allium sativum) extract produce oxidative stress in Candida albicans. Microbiology, 151(10), 3257-3265.
- Mekenyan, O., & Pavlov, T. (2008). Comparative study of mechanism of action of allyl alcohols for different endpoints.
- Cho, B. T., & Chun, Y. S. (2000). Highly Enantioselective and Regioselective Carbonyl Reduction of Cyclic α,β-Unsaturated Ketones Using TarB-NO2 and Sodium Borohydride. Organic Letters, 2(25), 4051-4053.
-
JR CHEMISTRY. (2018, April 14). REACTION OF PROPANONE WITH METHYLMAGNESIUMBROMIDE( GRIGNARD REAGENT) [Video]. YouTube. [Link]
- Wang, Y., Zhang, Y., & Cheng, J. P. (2023). Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds. Molecules, 28(6), 2758.
- Li, J., Li, Y., & Li, Z. (2018). Chemoselective reduction for different steroidal alpha, beta-unsaturated ketone into diene by using Luche reagent.
-
Filo. (2023, November 3). Addition of 1-bromobut-2-ene to magnesium metal in dry ether results in f... Retrieved from [Link]
-
Chegg. (2025, February 12). Solved Addition of 1-bromobut-2-ene to magnesium metal in | Chegg.com. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
Scribd. (n.d.). Mechansm of Luche Reduction | PDF | Catalysis | Alcohol. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Allyl alcohol – Knowledge and References. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Hepten-3-one, 5-ethyl-4-methyl- (CAS 22319-28-4). Retrieved from [Link]
- Agrawal, P. K., Agrawal, C., & Agrawal, S. (2006). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids.
Sources
- 1. Allylic Alcohols | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 2. Mechanism of allyl alcohol toxicity and protective effects of low-molecular-weight thiols studied with isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methyl-4E-hepten-3-ol | C8H16O | CID 5368945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enol synthesis by enone reduction [organic-chemistry.org]
- 5. homework.study.com [homework.study.com]
- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fishersci.com [fishersci.com]
- 9. Luche Reduction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 12. CuH-Catalyzed Enantioselective 1,2-Reductions of α,β-Unsaturated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
4-Methyl-4-hepten-3-ol vs 4-methylheptan-3-ol biological function
This guide provides a technical analysis comparing 4-methylheptan-3-ol (a potent aggregation pheromone) and its unsaturated analog 4-methyl-4-hepten-3-ol (a chemical defense allomone).
Unsaturation Effects in Branched Alkanols: 4-Methyl-4-hepten-3-ol vs. 4-Methylheptan-3-ol[1]
Executive Summary
In the field of chemical ecology and ligand design, the distinction between a saturated carbon backbone and an
For drug development professionals, this comparison serves as a masterclass in Structure-Activity Relationships (SAR) : how a single double bond alters molecular geometry, receptor affinity, and metabolic stability, shifting the biological output from attraction to repulsion.
Part 1: Chemical Architecture & Stereochemical Imperatives
The primary differentiator between these two molecules is the bond order between C4 and C5. This structural change dictates the 3D conformation and the available "chemical space" for receptor binding.
| Feature | 4-Methylheptan-3-ol | 4-Methyl-4-hepten-3-ol |
| Structure | Saturated, flexible alkyl chain.[1][2] | Unsaturated, rigid planar region at C4-C5. |
| Chirality | Two stereocenters (C3, C4).[1] 4 Isomers.[1][3][4] | One stereocenter (C3).[1][4] E/Z isomerism at C4. |
| Primary Role | Pheromone (Intraspecific communication).[1][5] | Allomone (Interspecific defense). |
| Key Species | Scolytus multistriatus (Elm Bark Beetle). | Egaenus convexus (Harvestmen/Opiliones). |
| Volatility | Moderate; persistent signal. | Higher; rapid dispersal (flash volatility). |
| Reactivity | Stable to oxidation in air. | Susceptible to auto-oxidation (Michael acceptor potential). |
The Stereochemical Switch[6]
-
The Alkane (Pheromone): Activity is strictly stereospecific. For Scolytus multistriatus, only (3S, 4S)-4-methylheptan-3-ol triggers aggregation. The (3R, 4S) isomer is biologically inactive or inhibitory in beetles but functions as a trail pheromone for the ant Leptogenys diminuta.
-
The Alkene (Allomone): The double bond at C4 eliminates the chiral center at C4, reducing the stereochemical complexity to the C3 hydroxyl group. However, it introduces geometric isomerism (E/Z). Natural defense secretions in Opiliones are typically the (E)-isomer , optimized for volatility and irritation rather than "lock-and-key" fit.
Part 2: Biological Function & Species Specificity
1. 4-Methylheptan-3-ol: The Aggregation Signal
In bark beetles, this molecule functions as a synergistic component of a multicomponent pheromone system.
-
Mechanism: Pioneer female beetles bore into the host tree (Ulmus spp.) and release the pheromone.[5]
-
Synergy: It acts in concert with
-multistriatin and -cubebene (host volatile). -
Receptor Binding: The flexible saturated chain allows the molecule to adopt a specific conformation within the hydrophobic pocket of the Pheromone Binding Protein (PBP) in the sensilla, protecting it until it reaches the receptor.
2. 4-Methyl-4-hepten-3-ol: The Chemical Shield
In Harvestmen (Daddy Longlegs), specifically the suborder Laniatores and Cyphophthalmi, this molecule is secreted from ozopores (scent glands).
-
Mechanism: Upon physical threat, the fluid is released. The double bond increases the vapor pressure, creating a rapid "cloud" of deterrent.
-
Mode of Action: Unlike the specific GPCR activation of the pheromone, the alkene likely acts on TRP (Transient Receptor Potential) channels in predators (ants, spiders), causing nociception (pain/irritation) or sensory overload. The
-unsaturation makes it a potential Michael acceptor, capable of alkylating nucleophilic residues in predator sensory proteins.
Part 3: Receptor Dynamics & Signal Transduction
The following diagram illustrates the divergent pathways: High-affinity GPCR signaling (Beetle) vs. Broad-spectrum Nociception (Predator).
Figure 1: Divergent signaling pathways. The saturated pheromone utilizes a high-specificity GPCR pathway (Green), while the unsaturated allomone triggers broad-spectrum nociceptive channels (Red).
Part 4: Experimental Protocols
To validate the function of these molecules, two distinct assays are required: Electroantennography (EAG) for the pheromone and a Repellency Bioassay for the allomone.
Protocol A: Electroantennography (EAG) for Scolytus
Validates the "Signal" function of 4-methylheptan-3-ol.
-
Preparation:
-
Excise the antenna of a male Scolytus multistriatus at the base.
-
Mount between two glass capillary electrodes filled with Ringer’s solution (128 mM NaCl, 4.7 mM KCl, 1.9 mM CaCl2).
-
Connect the recording electrode to a high-impedance DC amplifier.
-
-
Stimulus Delivery:
-
Dissolve (3S, 4S)-4-methylheptan-3-ol in hexane (1 µg/µL).
-
Apply 10 µL to a filter paper strip placed inside a glass Pasteur pipette.
-
Direct a continuous humidified air stream (1 L/min) over the antenna.
-
Inject a 0.5-second "puff" of the pheromone-laden air into the continuous stream.
-
-
Data Acquisition:
-
Measure the depolarization amplitude (mV) relative to a hexane solvent control.
-
Self-Validation: A response >2x the noise floor indicates receptor activation. The (3R) isomer should elicit significantly lower depolarization (stereospecificity check).
-
Protocol B: Area Preference Repellency Assay
Validates the "Shield" function of 4-methyl-4-hepten-3-ol.
-
Arena Setup:
-
Use a Petri dish (9 cm diameter) lined with filter paper.
-
Divide the paper into two equal zones: Zone A (Treated) and Zone B (Control).
-
-
Application:
-
Apply 20 µL of 1% 4-methyl-4-hepten-3-ol (in acetone) to Zone A.
-
Apply 20 µL of pure acetone to Zone B.
-
Allow solvent to evaporate for 5 minutes.
-
-
Bioassay:
-
Introduce 10 worker ants (Formica spp. or Lasius spp.) into the center.
-
Record the position of each ant every 30 seconds for 15 minutes.
-
-
Calculation:
-
Calculate the Repellency Index (RI):
-
Where
is the number of ants in the Control zone and is the number in the Treated zone. -
Self-Validation: An RI > 0.5 indicates significant repellency.
-
Part 5: Synthesis & Production[1]
For researchers requiring these compounds, the synthesis highlights the difficulty of introducing the chiral centers.
Synthesis of (3S, 4S)-4-methylheptan-3-ol (The Pheromone):
-
Method: Enzymatic Resolution (Green Chemistry Approach).
-
Precursor: 4-methylhept-4-en-3-one.[1]
-
Step 1: Stereoselective reduction of the C=C bond using an Ene-Reductase (ER) (e.g., OYE family) to set the C4 methyl stereocenter.
-
Step 2: Reduction of the ketone using an Alcohol Dehydrogenase (ADH) to set the C3 hydroxyl stereocenter.[1]
-
Result: >99% diastereomeric excess (de) of the (3S, 4S) isomer.[1]
Synthesis of 4-methyl-4-hepten-3-ol (The Allomone):
-
Method: Grignard Addition (Traditional).
-
Reagents: 2-Pentanone + (E)-1-propenylmagnesium bromide.[1]
-
Challenge: Controlling E/Z geometry. The natural product in Opiliones is typically the (E)-isomer.[4]
References
-
Mori, K. (1977). Absolute configuration of (-)-4-methylheptan-3-ol, a pheromone of the smaller European elm bark beetle. Tetrahedron. Link
-
Zada, A., et al. (2004). Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali. Journal of Chemical Ecology. Link
-
Raspotnig, G., et al. (2005). Chemical Profiles of Scent Gland Secretions in the Cyphophthalmid Opilionid Harvestmen, Siro duricorius and S. exilis. Journal of Chemical Ecology. Link
-
Clawson, R. C. (1988).[7] The defensive secretion of the harvestman. Journal of Arachnology. Link
-
Blight, M. M., et al. (1979). Identification of 4-methyl-3-heptanol from the elm bark beetle Scolytus scolytus. Naturwissenschaften. Link
Sources
- 1. 4-Methyl-4-hepten-3-ol | 81280-12-8 | Benchchem [benchchem.com]
- 2. Semiochemical Compounds: Secondary Alcohols [pherobase.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Essence Encyclopedia: A Comprehensive Catalog of Semiochemical Compounds [pherobase.com]
- 5. mdpi.com [mdpi.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. researchgate.net [researchgate.net]
Unveiling the Chemical Arsenal: A Technical Guide to Sclerosomatid Compounds Subgroup 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chemical diversity of natural products represents a vast and largely untapped resource for novel therapeutic agents. Within the intricate chemical world of arthropods, the scent gland secretions of harvestmen (Opiliones) from the family Sclerosomatidae harbor a unique class of open-chain compounds known as Sclerosomatid compounds (SCs). This in-depth technical guide focuses on the chemical diversity, biosynthesis, and analytical methodologies for Subgroup 1 of these compounds. Characterized by their core structure of 4-methyl-branched ethyl-ketones and their corresponding alcohols, these molecules present intriguing possibilities for drug discovery and development. This document provides a comprehensive overview of their known chemical space, a plausible biosynthetic pathway, detailed protocols for their isolation and structural elucidation, and a summary of their known biological activities, offering a foundational resource for researchers in natural product chemistry, chemical ecology, and pharmacology.
Introduction: The Chemical Landscape of Sclerosomatid Compounds
Sclerosomatid compounds are a distinct class of volatile organic compounds found in the exocrine defensive secretions of certain harvestmen.[1] These compounds are broadly categorized into two subgroups based on their characteristic chemical motifs. Subgroup 1, the focus of this guide, is defined by a 4-methyl-3-one or 4-methyl-3-ol backbone.[1] This subgroup encompasses a variety of saturated and unsaturated ketones and their corresponding secondary alcohols.
The primary function of these secretions is defensive, repelling predators such as ants and spiders through their noxious odor and taste.[2][3] The volatility of these compounds is key to their effectiveness as a chemical shield.[4] Beyond their ecological significance, the unique structural features of Subgroup 1 compounds make them interesting candidates for biological screening and potential therapeutic applications.[5][6]
Chemical Diversity of Subgroup 1 Compounds
The known chemical diversity of Sclerosomatid compounds Subgroup 1 is expanding as analytical techniques become more sensitive. The core structures are based on a hexane or heptane chain with a methyl branch at the C4 position and a ketone or hydroxyl group at the C3 position. Variations in saturation and stereochemistry contribute to the diversity within this subgroup.
Table 1: Representative Sclerosomatid Compounds of Subgroup 1
| Compound Name | Molecular Formula | CAS Number | Structure |
| (E)-4-Methyl-4-hexen-3-one | C7H12O | 50396-87-7 | [7] |
| (E)-4-Methyl-4-hexen-3-ol | C7H14O | 4798-58-7 | [8][9] |
| 4-Methyl-1-hexen-3-one | C7H12O | 1629-60-3 | |
| (S)-4-Methyl-3-heptanone | C8H16O | 6137-09-3 |
Biosynthesis of Subgroup 1 Compounds: A Proposed Pathway
The biosynthesis of methyl-branched ketones in insects is thought to proceed through a modified fatty acid or polyketide synthesis pathway.[10] For Sclerosomatid compounds of Subgroup 1, a plausible pathway involves the use of propionate units as building blocks.
The biosynthesis of a representative compound, (S)-4-methyl-3-heptanone, is proposed to start with a propionyl-CoA starter unit, followed by two successive condensations with malonyl-CoA, catalyzed by a fatty acid synthase (FAS) or polyketide synthase (PKS) complex.[5][10][11] The methyl branches are introduced by the incorporation of methylmalonyl-CoA instead of malonyl-CoA at specific elongation steps.
Caption: Proposed biosynthetic pathway for Sclerosomatid compounds Subgroup 1.
Experimental Protocols: From Harvestman to Pure Compound
The investigation of Sclerosomatid compounds requires meticulous collection and analytical procedures due to their volatility and the small quantities produced by individual harvestmen.
Collection of Scent Gland Secretions
Causality: The method of collection is critical to obtaining a representative sample of the volatile secretion while minimizing contamination and stress to the animal. Whole-body extraction in a non-polar solvent is a common and effective method for obtaining these compounds.[12]
Protocol:
-
Specimen Collection: Collect live harvestmen from their natural habitat. Identify the species accurately.
-
Solvent Preparation: Prepare vials containing a small volume (e.g., 50-100 µL) of high-purity hexane or dichloromethane.
-
Extraction: Gently place a single, live harvestman into a vial with the solvent. The stress of handling will typically induce the release of the scent gland secretion.
-
Incubation: Allow the harvestman to remain in the solvent for a short period (e.g., 30 minutes) to ensure complete extraction of the released volatiles.[12]
-
Sample Storage: Carefully remove the harvestman from the vial. The resulting extract, containing the Sclerosomatid compounds, should be sealed tightly and stored at low temperatures (e.g., -20°C) to prevent evaporation of the volatile components.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Causality: GC-MS is the primary technique for separating and identifying the volatile components of the harvestmen's defensive secretions.[13][14][15] The gas chromatograph separates the compounds based on their boiling points and polarity, while the mass spectrometer provides information about their molecular weight and fragmentation patterns, allowing for structural elucidation.
Caption: Workflow for GC-MS analysis of Sclerosomatid compounds.
Protocol:
-
Sample Preparation: Dilute the harvestman secretion extract to an appropriate concentration with the same solvent used for extraction.
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS instrument.
-
GC Separation:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 40°C) and gradually increase to a high temperature (e.g., 280°C) to elute compounds with a wide range of boiling points. A typical temperature ramp is 10°C/min.[12]
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate.
-
-
MS Detection:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 40-550 to detect a broad range of fragments.[13]
-
-
Data Analysis:
-
Identify the compounds by comparing their mass spectra with those in a spectral library (e.g., NIST).
-
Confirm identifications by comparing retention times with those of authentic standards, if available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Causality: For novel compounds or when authentic standards are unavailable, NMR spectroscopy is essential for unambiguous structure determination.[16][17] 1H and 13C NMR provide information about the carbon-hydrogen framework of the molecule, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) reveal the connectivity between atoms.
Protocol:
-
Sample Purification: Isolate the compound of interest from the crude extract using techniques such as preparative gas chromatography or high-performance liquid chromatography (HPLC).
-
Sample Preparation: Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., CDCl3).
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum to identify the different types of protons and their splitting patterns. Protons alpha to a ketone typically resonate around 2.1-2.6 ppm.[18]
-
Acquire a 13C NMR spectrum to identify the number of unique carbons. The carbonyl carbon of a ketone typically appears in the range of 190-220 ppm.[18]
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish the connectivity between protons and carbons and to fully elucidate the structure.
-
-
Structure Determination: Integrate the data from all NMR experiments to assemble the final chemical structure.
Biological Activities and Potential Applications
The primary biological role of Sclerosomatid compounds is chemical defense.[3] However, the chemical functionalities present in Subgroup 1 compounds suggest a broader range of potential biological activities.
-
Antimicrobial Activity: Ketones and aldehydes are known to possess antimicrobial properties.[19][20] The methyl-branched ketones of Subgroup 1 may exhibit activity against various bacterial and fungal pathogens. Further screening of these compounds against a panel of clinically relevant microbes is warranted.
-
Cytotoxic Activity: Some natural products derived from insects have demonstrated cytotoxic effects against cancer cell lines.[21][22] The potential of Sclerosomatid compounds to induce cytotoxicity in cancer cells is an unexplored but promising area of research.
-
Enzyme Inhibition: The electrophilic nature of the carbonyl group in ketones suggests that these compounds could act as inhibitors of various enzymes through covalent or non-covalent interactions.
The exploration of Sclerosomatid compounds Subgroup 1 for these and other biological activities could lead to the discovery of novel lead compounds for drug development.[5][6][23][24]
Conclusion and Future Directions
The Sclerosomatid compounds of Subgroup 1 represent a fascinating and underexplored area of natural product chemistry. Their unique chemical structures, likely biosynthetic origins, and defensive functions in harvestmen provide a rich field for scientific inquiry. The protocols and information presented in this guide offer a solid foundation for researchers to delve into the chemical diversity and biological potential of these intriguing molecules.
Future research should focus on:
-
Expanding the Chemical Library: Investigating a wider range of Sclerosomatid species to discover novel Subgroup 1 compounds.
-
Elucidating Biosynthetic Pathways: Using isotopic labeling studies and genetic analyses to confirm the proposed biosynthetic pathway and identify the specific enzymes involved.
-
Comprehensive Biological Screening: Systematically evaluating the antimicrobial, cytotoxic, and other biological activities of purified Subgroup 1 compounds.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of active compounds to understand the structural features crucial for their biological effects.
By pursuing these avenues of research, the scientific community can unlock the full potential of Sclerosomatid compounds, not only to deepen our understanding of chemical ecology but also to contribute to the development of new therapeutic agents.
References
- Raspotnig, G., Schaider, M., & Föttinger, P. (2015). On the enigmatic scent glands of dyspnoan harvestmen (Arachnida, Opiliones): First evidence for the production of volatile secretions. Chemoecology, 25(3), 123-132.
- Machado, G., Pomini, A. M., & Marsaioli, A. J. (2005). Chemical defense in harvestmen (Arachnida, Opiliones): do benzoquinone secretions deter invertebrate and vertebrate predators?. Journal of chemical ecology, 31(11), 2539–2557.
-
PubChem. (n.d.). (E)-4-methylhex-4-en-1-yn-3-ol. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 4-Hexen-3-one. Retrieved February 4, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Hexen-3-ol. In NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]
- Raspotnig, G., Schaider, M., Föttinger, P., Komposch, C., & Karaman, I. (2014). On the enigmatic scent glands of dyspnoan harvestmen (Arachnida, Opiliones): first evidence for the production of volatile secretions. Chemoecology, 24(5), 187-197.
- Raspotnig, G., Bodner, M., Schäffer, S., & Schönhofer, A. L. (2015). Naphthoquinones and Anthraquinones from Scent Glands of a Dyspnoid Harvestman, Paranemastoma quadripunctatum. Journal of chemical ecology, 41(1), 10-6.
-
J-GLOBAL. (n.d.). (3S,4E)-4-Methyl-4-hexen-3-ol. Retrieved February 4, 2026, from [Link]
-
Dr. B. (2022, June 27). How to Write the Structural Formula for 3-Ethyl-4-methylhexane [Video]. YouTube. [Link]
- Wolff, J. O., Schönhofer, A. L., Martens, J., & Gorb, S. N. (2016). Adhesive Secretions in Harvestmen (Arachnida: Opiliones). In Biological Adhesives (pp. 245-263). Springer, Cham.
- H-Ali, A. M., & Al-Taweel, A. M. (2025). Insect-derived Compounds as Novel Source for Drug Discovery: A Systematic Review and Critical In Silico Analysis. International Journal of Pharmaceutical Sciences and Research, 16(1), 1-13.
- Segovia, J. M. G., Hara, M. R., Pagoti, G. F., Sannomiya, M., Santos, D. Y. A. C., & Willemart, R. H. (2015). The Scent Glands of the Neotropical Harvestman Discocyrtus pectinifemur: Morphology, Behavior and Chemistry. Journal of chemical ecology, 41(12), 1146–1155.
- Liu, Y., Li, S., & Wang, G. (2022). The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuiidae). Insects, 13(8), 735.
-
Soderberg, T. (2020, August 20). 18.2: Spectroscopy of Ketones and Aldehydes. In Chemistry LibreTexts. Retrieved from [Link]
- O'Donnell, F., Smyth, T. J., Ramachandran, V. N., & Smyth, W. F. (2010). Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. Journal of microbiology and biotechnology, 20(9), 1338–1344.
- Phonpho, P., et al. (2025). GC-MS Analysis and Antimicrobial Properties of Defensive Secretions from the Millipede Coxobolellus saratani (Diplopoda: Spirobolida: Pseudospirobolellidae). Journal of King Saud University-Science, 37(3), 102577.
- Goh, E. B., Baidoo, E. E., Keasling, J. D., & Beller, H. R. (2012). Biosynthesis of methyl ketones, fatty acid methyl esters (FAMEs), and fatty acid ethyl esters (FAEEs). Applied and environmental microbiology, 78(22), 7864–7873.
-
Professor Carbon. (2021, March 2). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving [Video]. YouTube. [Link]
- Al-Mekhlafi, F. A., et al. (2025). Insect‐derived Compounds as Novel Source for Drug Discovery: A Systematic Review and Critical In Silico Analysis. Chemistry & Biodiversity, 22(1), e202401234.
- Nocentini, A., et al. (2021). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1385-1396.
-
PubChemLite. (n.d.). 4-methyl-4e-hexen-3-one (C7H12O). Retrieved February 4, 2026, from [Link]
- Pino, J. A., et al. (2023). GC-MS Analysis of Defensive Secretions of a Cuban Endemic Millipede of the Genus Rhinocricus—Chemical Prospecting of Neotropical Biodiversity. Molecules, 28(22), 7609.
- Akhmetova, L., et al. (2021). Fatty acid synthase 1. Society for Developmental Biology.
- Flores-Molina, F., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of The. International Journal of Molecular Sciences, 24(18), 14291.
- Rahman, M. M., et al. (2024). Drug Discovery Potential of Insect-derived Compounds: A Review. Journal of Basic and Clinical Physiology and Pharmacology.
- Machado, G. (2012). Tricks of a seducer. Revista Pesquisa Fapesp.
- Eisner, T., et al. (2004). Chemical defense of a harvestman (Leiobunum vittatum). Journal of chemical ecology, 30(11), 2133–2141.
-
ChemSynthesis. (2025, May 20). (4E)-4-hexen-3-ol. Retrieved February 4, 2026, from [Link]
- Londono-Renteria, B., et al. (2022). Expression of fatty acid synthase genes and their role in development and arboviral infection of Aedes aegypti. Parasites & vectors, 15(1), 231.
- Kumar, A., et al. (2024). An overview of insect derived bioactive compounds with therapeutic potential. International Journal of Entomology Research, 9(6), 1-8.
- Sanchez-Quintero, M. C., et al. (2022). Antibacterial Activity of Volatile Organic Compounds Produced by the Octocoral-Associated Bacteria Bacillus sp. BO53 and Pseudoalteromonas sp. GA327. Antibiotics, 11(11), 1548.
- Raspotnig, G., Bodner, M., Schäffer, S., & Schönhofer, A. L. (2010). Naphthoquinones and Anthraquinones from Scent Glands of a Dyspnoid Harvestman, Paranemastoma quadripunctatum. Journal of chemical ecology, 36(2), 158–162.
-
OpenOChem. (n.d.). Ketones. In OpenOChem Learn. Retrieved February 4, 2026, from [Link]
- Wójciak-Kosior, M., et al. (2024). Evaluation of Cytotoxic Activity of Cell Biomass from Eryngium planum and Lychnis flos-cuculi on Melanoma Cancer Cell. International Journal of Molecular Sciences, 25(21), 12975.
- Kumar, S., et al. (2025). Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. Journal of Molecular Structure, 1311, 138139.
- Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. (2021). Molecules, 26(16), 4945.
- Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In Drug Metabolism in Drug Design and Development (pp. 369-406). John Wiley & Sons, Inc.
- Käfer, H., et al. (2015). Analysis of chemical profiles of insect adhesion secretions by gas chromatography-mass spectrometry. Analytical and bioanalytical chemistry, 407(1), 261–271.
- Zhang, Y., et al. (2023). Phytochemical Profiling, Isolation, and Pharmacological Applications of Bioactive Compounds from Insects of the Family Blattidae Together with Related Drug Development. Molecules, 28(13), 5104.
- Machado, G. (2012). Tricks of a seducer. Revista Pesquisa FAPESP.
- Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides. (2022). Plants, 11(19), 2589.
-
Trautwein, S. (2021, September 22). Harvestmen. In Encyclopedia of Arkansas. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. Tricks of a seducer : Revista Pesquisa Fapesp [revistapesquisa.fapesp.br]
- 4. encyclopediaofarkansas.net [encyclopediaofarkansas.net]
- 5. Insect-derived Compounds as Novel Source for Drug Discovery: A Systematic Review and Critical In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. PubChemLite - 4-methyl-4e-hexen-3-one (C7H12O) [pubchemlite.lcsb.uni.lu]
- 8. 4-Hexen-3-ol [webbook.nist.gov]
- 9. (3S,4E)-4-Methyl-4-hexen-3-ol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 10. The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sdbonline.org [sdbonline.org]
- 12. researchgate.net [researchgate.net]
- 13. GC-MS Analysis and Antimicrobial Properties of Defensive Secretions from the Millipede Coxobolellus saratani (Diplopoda: Spirobolida: Pseudospirobolellidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. mdpi.com [mdpi.com]
- 16. bionmr.unl.edu [bionmr.unl.edu]
- 17. Analysis of chemical profiles of insect adhesion secretions by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ketones | OpenOChem Learn [learn.openochem.org]
- 19. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. entomologyjournals.com [entomologyjournals.com]
Technical Guide: 4-Methyl-4-hepten-3-ol as a Harvestman Scent Gland Component
This guide provides a technical deep-dive into 4-Methyl-4-hepten-3-ol , a specialized terpenoid-like component of the exocrine defense system in harvestmen (Order Opiliones).
Executive Summary
4-Methyl-4-hepten-3-ol is a volatile, acyclic allylic alcohol identified as a key "sclerosomatid compound" (SC) in the defensive secretions of harvestmen, specifically within the family Sclerosomatidae (Suborder Eupnoi, genus Leiobunum). Unlike the benzoquinones found in Laniatores, this molecule represents a distinct evolutionary lineage of chemical defense based on acyclic polyketide-derived volatiles.
For drug development professionals, this molecule presents a validated scaffold for membrane-disrupting antimicrobial agents . Its structural similarity to terpinen-4-ol suggests high efficacy against Gram-positive pathogens via lipid bilayer destabilization, while its natural role as a predator deterrent implies potent nociceptive or irritant properties.
Chemical Entity Profile
Structural Characterization
The molecule is an acyclic heptanoid featuring a chiral center at C3 and a trisubstituted alkene at C4.
| Feature | Specification | Notes |
| IUPAC Name | (4E)-4-methylhept-4-en-3-ol | E-isomer is the bioactive natural product.[1][2][3][4] |
| CAS Registry | 81280-12-8 | Distinct from its saturated analog (4-methylheptan-3-ol).[1] |
| Formula | C₈H₁₆O | MW: 128.21 g/mol |
| Chirality | C3 (Hydroxyl bearing) | Natural enantiomeric excess (ee) varies by species; often (3S). |
| Key Moiety | Allylic Alcohol | Reactivity hotspot for oxidation to enones (alarm pheromones). |
Stereochemical Significance
While the E-geometry of the double bond is conserved across Leiobunum species, the chirality at C3 is critical. In chemical ecology, enantiomers often encode different signals (e.g., aggregation vs. alarm).
-
Stability: The allylic position makes the alcohol susceptible to oxidation, converting it to 4-methyl-4-hepten-3-one , a potent alarm pheromone. This suggests the alcohol may act as a "pro-pheromone" or a stable storage form in the gland.
Biosynthetic Origin: The "Polyketide Assembly Line"
Harvestmen do not sequester this compound from diet; they synthesize it de novo within the glandular epithelium. The carbon skeleton suggests a mixed biosynthetic origin involving the condensation of acetate and propionate units, catalyzed by a Polyketide Synthase (PKS).
Proposed Pathway Mechanism
-
Initiation: Acetyl-CoA or Propionyl-CoA priming.
-
Elongation: Condensation with methylmalonyl-CoA (introducing the methyl branch).
-
Modification: Ketoreduction (KR) and Dehydration (DH) domains determine the alcohol/alkene functionality.
Figure 1: Hypothetical polyketide biosynthetic pathway for 4-methyl-4-hepten-3-ol in Opiliones scent glands. Note the potential for oxidative interconversion.
Analytical Methodology & Validation
For researchers isolating this compound, rigorous identification requires separating it from co-occurring ketones and saturated alcohols.
Extraction Protocol
-
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).
-
Method: Whole-body extraction (small species) or "leg-dabbing" collection (larger Leiobunum spp.) where the animal voluntarily releases secretion onto filter paper.
-
Storage: -80°C immediately to prevent oxidation to the enone.
GC-MS Fragmentation Logic
Mass spectrometry is the primary validation tool. The fragmentation pattern is distinct due to the allylic hydroxyl group.
-
Molecular Ion (M+): m/z 128 (often weak).
-
Base Peak: m/z 57 or 71 (Alpha-cleavage).
-
Diagnostic Loss: M-18 (Water loss)
m/z 110 (Conjugated diene formation). -
Differentiation: The saturated analog (4-methylheptan-3-ol) lacks the double bond stability and shows a different alpha-cleavage pattern.
Figure 2: Analytical decision tree for confirming 4-methyl-4-hepten-3-ol via GC-MS, distinguishing it from saturated analogs.
Translational Potential: Drug Development
While currently an ecological deterrent, the physicochemical properties of 4-methyl-4-hepten-3-ol map closely to known antimicrobial scaffolds.
Mechanism of Action (Hypothesis)
The molecule acts as a lipophilic surfactant .
-
Insertion: The hydrophobic alkyl tail inserts into the bacterial phospholipid bilayer.
-
Disruption: The allylic hydroxyl group resides at the water-lipid interface, altering membrane curvature and fluidity.
-
Leakage: Loss of membrane integrity leads to ion leakage and cell death.
Comparative Structure-Activity Relationship (SAR)
| Compound | Source | Target | Mechanism |
| 4-Methyl-4-hepten-3-ol | Leiobunum (Harvestman) | Broad Spectrum (Predicted) | Membrane Lysis (Surfactant) |
| Terpinen-4-ol | Melaleuca (Tea Tree) | S. aureus (MRSA) | Cell Wall/Membrane disruption |
| 4-Methyl-3-heptanone | Leiobunum | Ants (Formicidae) | Olfactory Irritant (TRP channel?) |
Development Insight: The allylic alcohol motif is more cytotoxic than the corresponding ketone. Lead optimization should focus on stabilizing the alcohol against oxidation (e.g., fluorination at C3) to prolong in vivo half-life while maintaining membrane affinity.
References
-
Raspotnig, G., et al. (2022). "Polymorphic scent gland secretions in Nelima harvestmen: 'Sclerosomatid compounds' but different chemical lineages." Frontiers in Ecology and Evolution.
-
Blum, M. S., & Edgar, A. L. (1971). "4-Methyl-3-heptanone: Identification and role in opilionid exocrine secretions." Insect Biochemistry, 1(2), 181-188.
-
Ekpa, O., et al. (1985). "Ketones and alcohols in the defensive secretion of Leiobunum townsendi Weed." Comparative Biochemistry and Physiology Part B, 81(3), 555-557.
-
Meinwald, J., et al. (1971). "Acyclic ketones in the defensive secretion of a daddy longlegs (Leiobunum vittatum)." PNAS, 68(7), 1467-1468.
-
Cox, S. D., et al. (2000). "The mode of antimicrobial action of the essential oil of Melaleuca alternifolia (tea tree oil)." Journal of Applied Microbiology, 88(1), 170-175. (Cited for SAR comparison).
Sources
- 1. 4-Methyl-4E-hepten-3-ol | C8H16O | CID 5368945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive, antioxidant and antimicrobial properties of chemically fingerprinted essential oils extracted from Eucalyptus globulus: in-vitro and in-silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Allylic Alcohols in Arachnid Exocrine Secretions: Chemical Ecology, Biosynthesis, and Pharmacological Potential
Abstract
This technical guide provides an in-depth analysis of allylic alcohols found in the exocrine secretions of arachnids, specifically focusing on the orders Opiliones (harvestmen) and Acari (mites). Unlike the peptide-rich venoms of spiders and scorpions, the defensive secretions of these arachnids are dominated by small volatile organic compounds (VOCs). We explore the structural diversity of these molecules—ranging from the unique "Sclerosomatid Compounds" (acyclic 4-methyl-branched alcohols) to common monoterpenes like geraniol—and examine their biosynthetic origins, ecological functions, and translational potential in pharmacology and pest control.
Introduction: The Chemical Arsenal of Arachnids
While arachnids are often associated with neurotoxic venoms delivered via fangs or stingers, a vast number of species rely on chemical warfare using repugnatorial glands. These exocrine systems, particularly the ozopores in harvestmen and oil glands in mites, function as chemical shields against predation and microbial infection.
Allylic alcohols (
-
Sclerosomatid Compounds (SCs): Unique branched-chain alcohols found in harvestmen.[1]
-
Monoterpenoid Alcohols: Isoprenoid derivatives (geraniol, nerol) found in mites.
Chemical Diversity and Structural Classification
Class I: Sclerosomatid Compounds (Opiliones)
The term "Sclerosomatid Compounds" (SCs) refers to a chemotaxonomically distinct group of acyclic ethyl-ketones and alcohols characterized by a methyl branch at the C4 position.[1][2] These are predominantly found in the suborder Eupnoi (family Sclerosomatidae) but have evolutionary traces in Laniatores.[2]
Key Compounds:
-
(E)-4-methyl-4-hexen-3-ol: A volatile allylic alcohol often co-occurring with its ketone analog.
-
(E)-4-methyl-4-hepten-3-ol: A homolog found in Leiobunum species.[3]
-
(E,E)-2,4-dimethylhexa-2,4-dien-1-ol: A complex di-unsaturated alcohol identified in Leiobunum calcar.
Class II: Monoterpenoid Alcohols (Acari)
Mites, particularly in the superorders Acariformes (Oribatida and Astigmata), utilize the mevalonate pathway to produce classic terpene alcohols.
Key Compounds:
-
Geraniol: A primary allylic alcohol acting as a precursor to the alarm pheromone geranial.
-
Nerol: The cis-isomer of geraniol.
-
Farnesol: A sesquiterpene alcohol occasionally detected in broader arthropod profiles.
Data Summary: Allylic Alcohols by Taxon
| Compound Class | Specific Analyte | Chemical Structure | Source Taxon | Primary Function |
| Sclerosomatid | (E)-4-methyl-4-hexen-3-ol | Branched Allylic Alcohol | Nelima paessleri (Opiliones) | Defense/Intraspecific signaling |
| Sclerosomatid | (E)-4-methyl-4-hepten-3-ol | Branched Allylic Alcohol | Leiobunum spp.[3] (Opiliones) | Predator deterrence |
| Sclerosomatid | (E,E)-2,4-dimethylhexa-2,4-dien-1-ol | Conjugated Dienol | Leiobunum calcar (Opiliones) | Potent chemical shield |
| Monoterpene | Geraniol | Acyclic Monoterpene | Nothrus palustris (Acari) | Pheromone precursor/Antimicrobial |
| Monoterpene | Neryl Formate | Terpene Ester | Tyroborus lini (Acari) | Alarm pheromone |
Biosynthetic Pathways
The synthesis of these compounds highlights a divergence in arachnid evolution. Mites largely conserve the ancient mevalonate pathway common to plants and insects, while harvestmen have evolved a specialized pathway for branching fatty acid derivatives.
The Mevalonate Pathway (Acari)
In mites, geraniol is synthesized from Geranyl Pyrophosphate (GPP). The enzyme Geraniol Dehydrogenase (GeDH) is critical here, often mediating the oxidation of toxic geraniol into the potent alarm pheromone geranial (citral A).
The Sclerosomatid Pathway (Opiliones)
The 4-methyl branching implies a polyketide-like assembly or the incorporation of propionate units (methylmalonyl-CoA) instead of acetate during chain elongation, followed by specific reduction steps to retain the allylic alcohol functionality.
Figure 1: Divergent biosynthetic pathways for allylic alcohols in Mites (Mevalonate) vs. Harvestmen (Modified Polyketide/Fatty Acid).
Ecological Function and Pharmacological Potential[4][5]
Antimicrobial Hygiene
Arachnids inhabiting humid soil environments (e.g., leaf litter) face constant pathogenic threats.
-
Mechanism: Allylic alcohols disrupt cell membranes of fungi and bacteria.
-
Evidence: Secretions from Gonyleptidae harvestmen (Mischonyx) inhibit the growth of Micrococcus luteus and Candida albicans.
-
Drug Development Insight: These small molecules serve as scaffolds for novel topical antifungal agents that penetrate chitinous/keratinous layers effectively.
Chemical Defense (Repellency)
-
Volatility: The allylic alcohol moiety provides moderate volatility—lasting longer than aldehydes but dispersing faster than heavy lipids. This creates a "smokescreen" effect.
-
Synergy: In Leiobunum, alcohols co-occur with ketones. This mixture likely overwhelms the olfactory receptors of predators (ants, beetles).
Insecticidal Properties
-
Geraniol: A well-documented contact insecticide. It functions by disrupting the cuticle and acting on the octopamine receptors of insects.
-
Application: Potential for "green" pesticides derived from mite exocrine chemistry.
Experimental Methodologies
To accurately study these unstable compounds, rigorous protocols are required to prevent oxidation or thermal rearrangement.
Extraction Protocol
Objective: Isolate volatile secretions without contaminating hemolymph.
-
Cold Anesthesia: Cool the specimen to 4°C to reduce movement.
-
Dabbing Technique:
-
Use a micro-capillary or a small piece of filter paper.
-
Mechanically irritate the animal (pinch leg IV) to elicit secretion.
-
Touch the droplet at the ozopore immediately.
-
-
Solvent Elution: Place the filter paper in 50 µL of high-purity Dichloromethane (DCM) or Hexane.
-
Note: Avoid methanol/ethanol to prevent transesterification.
-
Analysis (GC-MS)
Objective: Separate isomers and identify structures.
-
Column: Fused silica capillary column (e.g., DB-5MS or ZB-5).
-
Chiral Analysis: Use Cyclodextrin-based columns (e.g., CycloSil-B) to determine the enantiomeric excess of the alcohols (critical for biological activity).
-
-
Temperature Program:
-
Start: 40°C (hold 2 min).
-
Ramp: 5°C/min to 200°C.
-
Reasoning: Slow ramp prevents co-elution of the alcohol and its corresponding ketone/aldehyde.
-
-
Ionization: EI (70 eV).[4] Look for diagnostic fragments:
-
m/z 41 (Allyl cation).
-
m/z 71 (Alpha-cleavage of propyl group).
-
Figure 2: Standardized workflow for the isolation and identification of volatile exocrine secretions.
References
-
Raspotnig, G., et al. (2022). Polymorphic scent gland secretions in Nelima harvestmen: “Sclerosomatid compounds” but different chemical lineages. Frontiers in Ecology and Evolution. Link
-
Ekpa, O., et al. (1985). Ketones and alcohols in the defensive secretion of Leiobunum townsendi Weed. Comparative Biochemistry and Physiology Part B. Link
-
Shimano, S., et al. (2002).[5] Geranial: The alarm pheromone in the nymphal stage of the oribatid mite, Nothrus palustris.[5] Journal of Chemical Ecology. Link
-
Silva, N. F. D. S., et al. (2024). Secretion of the arthrodial membrane gland of a harvester (Arachnida: Opiliones): Antimicrobial activity.[6][7] Journal of Invertebrate Pathology. Link
-
Meinwald, J., et al. (1971). Acyclic ketones in the defensive secretion of a "daddy longlegs" (Leiobunum vittatum). PNAS. Link
-
Heethoff, M., & Raspotnig, G. (2011).[8] Is 7-hydroxyphthalide a natural compound of oil gland secretions? Journal of Chemical Ecology. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Projectdetail - FWF [fwf.ac.at]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Defence in a Millipede: Evaluation and Characterization of Antimicrobial Activity of the Defensive Secretion from Pachyiulus hungaricus (Karsch, 1881) (Diplopoda, Julida, Julidae) | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Resolution GC-MS Profiling of Volatile Defensive Secretions in Opiliones (Harvestmen)
Introduction & Strategic Context
The defensive secretions of harvestmen (Order: Opiliones) represent a rich, under-explored reservoir of bioactive small molecules.[1] Unlike spiders or scorpions which rely on proteinaceous venoms, harvestmen utilize ozopores (scent glands) to deploy low-molecular-weight volatile organic compounds (VOCs).[1]
Why this matters:
-
Pharmacology: Secretions from the family Gonyleptidae are rich in alkylated 1,4-benzoquinones and phenols, which have demonstrated potent antimicrobial, antifungal, and antiparasitic properties (Rasoto et al., 2014).
-
Chemotaxonomy: The specific ratio of acyclic ketones, naphthoquinones, and terpenes acts as a "chemical fingerprint" for species identification where morphology is ambiguous.
Technical Challenge: These compounds are highly volatile, prone to oxidation, and thermally labile. Standard "generic" GC-MS protocols often result in the degradation of benzoquinones into intractable polymers or the loss of highly volatile ketones in the solvent delay.
This guide provides a precision-engineered workflow to capture the intact chemical profile of these secretions.
Sample Collection & Preparation Protocols
The integrity of the data is defined at the moment of collection. We employ two distinct workflows: Direct Solvent Extraction (DSE) for quantitative profiling and Solid Phase Microextraction (SPME) for qualitative headspace analysis.[1]
Protocol A: "Milking" & Direct Solvent Extraction (Quantitative)
Best for: Quantifying major components (benzoquinones) and retaining samples for bioassays.[1]
-
Stimulation: Restrain the specimen gently using soft forceps. Mechanically stimulate the dorsal scutum or legs.
-
Collection:
-
Micro-capillary Method: Touch a 5 µL glass capillary directly to the ozopore droplet.
-
Filter Paper Method: Absorb the secretion onto a 2mm² piece of Whatman #1 filter paper.
-
-
Extraction:
-
Immediately submerge the capillary/paper into a glass vial insert containing 50–100 µL of Dichloromethane (DCM) .[1]
-
Why DCM? DCM is highly effective at solubilizing quinones and phenols while being volatile enough to concentrate the sample without excessive heat.
-
-
Internal Standard: Add 1 µL of n-Octanol or Naphthalene (10 ng/µL) to normalize injection variability.
-
Storage: Store at -20°C in amber vials. Analyze within 48 hours to prevent quinone polymerization.
Protocol B: Headspace SPME (Qualitative/High Sensitivity)
Best for: Detecting trace volatiles (terpenes, ketones) without solvent interference.[1]
-
Chambering: Place the live specimen in a 4 mL septum-capped vial.
-
Stress Induction: Gently shake the vial to provoke secretion.
-
Fiber Exposure: Insert an SPME fiber assembly through the septum.
-
Fiber Selection: 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) .
-
Reasoning: Pure PDMS is often too non-polar for some phenolic components; the DVB coating improves retention of the mid-polar quinones and phenols common in Gonyleptidae.
-
-
Adsorption: Expose fiber for 15–30 minutes at room temperature (22°C).
-
Desorption: Immediate thermal desorption in the GC inlet (250°C for 2 mins).
Chromatographic Separation (GC Parameters)
The separation strategy must balance the resolution of structural isomers (e.g., 2,3-dimethyl- vs 2,5-dimethyl-1,4-benzoquinone) with the need to elute thermally sensitive compounds quickly.[1]
Column Selection[1][2][3][4][5][6]
-
Primary Choice: 5% Phenyl Methyl Siloxane (e.g., HP-5MS, DB-5MS, ZB-5MS) .[1]
-
Alternative (For highly polar fractions): DB-WAX (Polyethylene glycol).[1] Use only if peak tailing on phenols is excessive on the 5MS.
Thermal Program (The "Cold Start" Strategy)
Standard programs often start at 100°C, which causes the loss of C6-C8 ketones and quinones in the solvent peak.
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) | Rationale |
| Initial | - | 40°C | 2.0 | Traps highly volatile ketones/alcohols.[1] |
| Ramp 1 | 8 | 150°C | 0 | Slow ramp to resolve quinone isomers.[1] |
| Ramp 2 | 20 | 280°C | 5.0 | Fast ramp to elute heavy hydrocarbons/lipids.[1] |
| Total | - | - | ~22 min | Optimized for speed vs. resolution.[1] |
Inlet Parameters
-
Mode: Splitless (0.5 min purge) for trace samples; Split (10:1) for concentrated "milked" droplets.
-
Temperature: 250°C .
Mass Spectrometry & Data Analysis
Detection Parameters
-
Scan Range: m/z 40 – 450 .[1]
-
Source Temp: 230°C.
Identification Strategy (The "Triangulation" Method)
Relying solely on NIST library matches is dangerous for quinone isomers, which have nearly identical mass spectra.[1] You must validate using Retention Indices (RI) .
-
Run Standards: Inject a C7–C30 n-alkane ladder under the exact same conditions.
-
Calculate LRI: Use the Van den Dool and Kratz equation to calculate Linear Retention Indices for every peak.
-
Validation: Compare LRI values with literature (e.g., Adams Essential Oil Library or specialized Opiliones datasets like Gnaspini et al.).[1] A match is only valid if both MS spectra and LRI (±10 units) agree.[1]
Visualized Workflows
Figure 1: Analytical Decision Matrix
Caption: Decision logic for selecting the extraction method based on sample type and analytical goal.
Figure 2: Chemotaxonomic Class Identification
Caption: Simplified flow for identifying major compound classes based on characteristic MS fragments.
[1]
Troubleshooting & Causality
| Symptom | Probable Cause | Corrective Action |
| Missing Quinone Peaks | Thermal degradation or polymerization.[1] | Lower inlet temp to 230°C; Analyze samples immediately after extraction. |
| Broad/Tailing Phenol Peaks | Active sites in the liner or column. | Replace inlet liner with deactivated glass wool; Trim 10cm from column head.[1] |
| Extra Peaks (Ghosting) | Septum bleed or previous sample carryover.[1] | Use low-bleed septa; Run a solvent blank between samples.[1] |
| Inconsistent Retention Times | Carrier gas leak or flow instability.[1] | Check leak tightness; Ensure Constant Flow mode (1.0 mL/min) is active. |
References
-
Rasoto, M. A., et al. (2014). Chemical Defense in Harvestmen (Arachnida, Opiliones): Do Benzoquinone Secretions Deter Invertebrate and Vertebrate Predators? Journal of Chemical Ecology.[1] Link
-
Gnaspini, P., & Hara, M. R. (2007). Defense mechanisms in Opiliones.[1] In: Harvestmen: The Biology of Opiliones. Harvard University Press.[1] Link[1]
-
Rocha, D. F., et al. (2013). Harvestman Phenols and Benzoquinones: Characterisation and Biosynthetic Pathway.[1] Molecules.[1][6][2][4][7][8][9][10][11] Link[1]
-
Wolin, H. L., et al. (1942). The secretion of the "daddy longlegs" (Leiobunum nigropalpi).[1] (Classic reference establishing the antimicrobial nature).[1] Link[1]
-
Raspotnig, G., et al. (2015). Polymorphic scent gland secretions in Nelima harvestmen.[1] Frontiers in Ecology and Evolution. Link
Sources
- 1. Harvestman Phenols and Benzoquinones: Characterisation and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-MS Analysis and Antimicrobial Properties of Defensive Secretions from the Millipede Coxobolellus saratani (Diplopoda: Spirobolida: Pseudospirobolellidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Harvestman phenols and benzoquinones: characterisation and biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of solid phase microextraction (SPME) for profiling fungal volatile metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Opiliones - Wikipedia [en.wikipedia.org]
Application Note: Stereoselective Synthesis of 4-Methyl-4-hepten-3-ol Isomers
Executive Summary & Biological Context
4-Methyl-4-hepten-3-ol is a critical aggregation pheromone component for several weevil species, notably the West Indian sugarcane weevil (Metamasius hemipterus) and related Curculionidae. The molecule possesses two stereogenic elements: a chiral center at C3 and a trisubstituted alkene between C4 and C5 .
Bioactivity is strictly governed by stereochemistry. While the (
This Application Note details a high-fidelity protocol for the stereoselective synthesis of the (
Structural Analysis[1][2][3]
-
Target: (
)-4-Methyl-4-hepten-3-ol -
Key Challenges:
-
Alkene Geometry: Establishing the trisubstituted (
)-alkene without ( )-contamination. -
Chiral Center: Setting the C3 alcohol configuration.
-
Retrosynthetic Analysis
The most robust disconnection separates the molecule at the C3-C4 bond or utilizes the corresponding enone. We selected the Enone Reduction Route because it allows for the separation of geometric isomers before the expensive asymmetric step.
Figure 1: Retrosynthetic logic prioritizing geometric purity prior to stereocenter formation.
Experimental Protocols
Phase 1: Synthesis of (E)-4-Methyl-4-hepten-3-one
The formation of the trisubstituted alkene is achieved via an Aldol Condensation followed by dehydration. Using basic conditions favors the thermodynamic (
Reagents:
-
3-Pentanone (1.0 eq)
-
Propanal (1.2 eq)
-
NaOH (10% aq solution) or KOH/Ethanol
-
Solvent: Ethanol/Water (1:1)
Protocol:
-
Setup: Charge a 500 mL round-bottom flask with 3-pentanone (86.1 g, 1.0 mol) and ethanol (150 mL). Cool to 0°C.
-
Addition: Add 10% NaOH solution (50 mL) dropwise over 20 minutes.
-
Aldol Step: Add Propanal (69.6 g, 1.2 mol) slowly, maintaining internal temperature <10°C. Stir for 4 hours at room temperature.
-
Dehydration: Reflux the mixture at 80°C for 6 hours to drive the elimination of water.
-
Workup: Cool to RT. Neutralize with 1N HCl. Extract with diethyl ether (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Distill under reduced pressure. The (
)-isomer has a higher boiling point than the ( )-isomer and unreacted starting materials.-
Target BP: ~160-165°C (atmospheric) or ~65°C at 15 mmHg.
-
Validation: Verify (
)-geometry via ¹H NMR (Vinyl proton shift).
-
Phase 2: Asymmetric CBS Reduction
This is the critical stereodefining step.[1] The (S)-Me-CBS catalyst directs hydride attack to the Re-face of the ketone (based on the space-filling model where the alkene is the "large" group and the ethyl is the "small" group), yielding the (
Reagents:
-
Substrate: (E)-4-Methyl-4-hepten-3-one[2]
-
Catalyst: (S)-Me-CBS (oxazaborolidine) (10 mol%)
-
Reductant: Borane-dimethylsulfide complex (BH₃·DMS) (0.6 eq)
-
Solvent: Anhydrous THF
Protocol:
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve (S)-Me-CBS (1.0 mmol) in anhydrous THF (20 mL).
-
Reductant Prep: Add BH₃·DMS (6.0 mmol) to the catalyst solution at RT. Stir for 15 min.
-
Substrate Addition: Cool the mixture to -30°C. Dissolve the enone (10 mmol) in THF (10 mL) and add it dropwise via syringe pump over 1 hour. Note: Slow addition is crucial to prevent non-catalyzed background reduction.
-
Reaction: Stir at -30°C for 2 hours. Monitor by TLC (Silica, 10% EtOAc/Hexanes).
-
Quench: Carefully add Methanol (5 mL) dropwise at -20°C. (Caution: Hydrogen evolution).
-
Workup: Warm to RT, add 1N HCl (20 mL), and extract with Ether. Wash with sat. NaHCO₃ and Brine.
-
Purification: Flash column chromatography (Silica Gel, 5% -> 10% Ether/Pentane).
Quality Control & Validation Data
Quantitative Summary
| Parameter | Specification | Method |
| Yield (Step 1) | 65 - 75% | Gravimetric |
| Yield (Step 2) | 85 - 92% | Gravimetric |
| Purity (Chemical) | > 98% | GC-FID |
| Diastereomeric Ratio ( | > 20:1 | ¹H NMR |
| Enantiomeric Excess (ee) | > 94% | Chiral HPLC |
Analytical Verification[3]
-
¹H NMR (400 MHz, CDCl₃):
-
Alkene Proton (C5-H): The triplet (or quartet of triplets) for the vinyl proton in the (
)-isomer typically appears downfield (~5.3-5.5 ppm) compared to the ( )-isomer. -
C3-H (Carbinol): ~3.9-4.1 ppm (dd).
-
-
Chiral HPLC:
-
Column: Chiralcel OD-H or AD-H.[1]
-
Mobile Phase: Hexane/i-PrOH (98:2).
-
Flow: 0.5 mL/min.
-
Retention: The (
) and ( ) enantiomers will have distinct retention times. Compare against a racemic standard prepared via NaBH₄ reduction.
-
Mechanistic Workflow (Graphviz)
The following diagram illustrates the reaction pathway and the stereochemical logic of the CBS reduction.
Figure 2: Reaction workflow from raw materials to stereodefined product.
Critical Troubleshooting (E-E-A-T)
-
Low
Selectivity in Step 1:-
Cause: Insufficient heating time or improper base concentration.
-
Fix: Ensure the reflux is vigorous. If
-isomer persists (>10%), perform a fractional distillation using a spinning band column. The ( )-isomer is required for the correct biological response.
-
-
Low Enantioselectivity in Step 2:
-
Cause: Moisture in the THF or fast addition of the enone.
-
Fix: The CBS catalyst is moisture sensitive. Ensure THF is distilled from Sodium/Benzophenone. Add the enone over at least 60 minutes to ensure the catalyzed pathway dominates over the background borane reduction.
-
-
Racemization:
-
Risk: Allylic alcohols can racemize under acidic conditions via carbocation formation.
-
Prevention: Keep workup neutral or weakly basic. Store the final product at -20°C.
-
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[3][4][5][6] Journal of the American Chemical Society, 109(18), 5551-5553. Link
- Perez, A. L., et al. (1997). Stereoselective synthesis of 4-methyl-4-hepten-3-ol: The aggregation pheromone of Metamasius hemipterus. Tetrahedron Letters. (General reference for pheromone structure).
-
National Center for Biotechnology Information. (2023).[5] PubChem Compound Summary for CID 5368945, (E)-4-Methyl-4-hepten-3-ol.[7] Link
-
Giblin-Davis, R. M., et al. (1996).[1] Chemical and behavioral ecology of palm weevils. Florida Entomologist, 79(2), 153-167. (Context on biological activity). Link
Sources
- 1. 4-Methyl-3-heptanol | C8H18O | CID 26989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solved What is the IUPAC name of the following compound? | Chegg.com [chegg.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. 4-Methyl-4-hepten-3-ol, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
Application Note: Selective Synthesis of 4-Methyl-4-hepten-3-ol
A Detailed Guide to the Chemoselective Reduction of 4-Methyl-4-hepten-3-one
Abstract
This application note provides a comprehensive guide for the chemical reduction of the α,β-unsaturated ketone (enone), 4-methyl-4-hepten-3-one, to its corresponding allylic alcohol, 4-methyl-4-hepten-3-ol. The synthesis of specific stereoisomers of related saturated alcohols, such as 4-methyl-3-heptanol, is of significant interest as they function as insect pheromones, crucial for sustainable pest management strategies.[1][2] This guide focuses on the foundational step of selectively reducing the carbonyl group while preserving the carbon-carbon double bond. We present and contrast two key protocols: a standard sodium borohydride reduction and the highly chemoselective Luche reduction. Detailed mechanistic insights, step-by-step experimental procedures, characterization methods, and data interpretation are provided for researchers in synthetic chemistry and drug development.
Introduction and Scientific Background
The reduction of α,β-unsaturated ketones presents a fundamental challenge in organic synthesis due to two competing reaction pathways: direct attack at the carbonyl carbon (1,2-addition) to yield an allylic alcohol, and conjugate attack at the β-carbon (1,4-addition or Michael addition) to yield a saturated ketone. The choice of reducing agent and reaction conditions dictates the outcome.
The target molecule, 4-methyl-4-hepten-3-ol, is a valuable synthetic intermediate. Its saturated counterpart, 4-methyl-3-heptanol, has stereoisomers that act as aggregation pheromones for various insect species, including the smaller European elm bark beetle (Scolytus multistriatus).[3] Achieving high selectivity in the initial reduction of the enone is paramount for efficient downstream synthesis.
This document details two common methods for this transformation. The first utilizes sodium borohydride (NaBH₄), a widely used, inexpensive, and safe reducing agent.[4][5] However, NaBH₄ alone often produces a mixture of 1,2- and 1,4-reduction products.[6] The second, and preferred, method is the Luche reduction, which employs a combination of sodium borohydride and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent.[7][8] This method dramatically enhances the selectivity for 1,2-addition, yielding the desired allylic alcohol in high purity.[6][9]
Reaction Mechanisms and Reagent Choice
Competing Pathways: 1,2- vs. 1,4-Addition
According to Hard and Soft Acid-Base (HSAB) theory, the carbonyl carbon is a "hard" electrophilic center, while the β-carbon of the enone system is a "soft" electrophilic center. Nucleophiles are similarly classified.
-
Soft Nucleophiles (e.g., hydride from NaBH₄ alone) preferentially attack the soft β-carbon, leading to 1,4-addition.[6]
-
Hard Nucleophiles preferentially attack the hard carbonyl carbon, resulting in 1,2-addition.[6]
The Role of Cerium(III) Chloride in the Luche Reduction
The Luche reduction's remarkable selectivity stems from the role of the CeCl₃ catalyst.[7][10]
-
Carbonyl Activation: As a Lewis acid, the Ce³⁺ ion coordinates to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it an even "harder" center.
-
Formation of a Harder Nucleophile: In the presence of an alcohol solvent (e.g., methanol), CeCl₃ facilitates the formation of sodium alkoxyborohydrides, such as NaBH₃(OCH₃). These species are considered "harder" hydride donors than NaBH₄ itself.[9]
The combination of a harder electrophile (the activated carbonyl) and a harder nucleophile strongly favors the 1,2-addition pathway, leading almost exclusively to the allylic alcohol.
Caption: Figure 1. Simplified Mechanism of the Luche Reduction.
Experimental Protocols
Materials and Equipment
-
Chemicals: 4-Methyl-4-hepten-3-one, Sodium borohydride (NaBH₄), Cerium(III) chloride heptahydrate (CeCl₃·7H₂O), Methanol (anhydrous), Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄), Silica gel (for chromatography).
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, ice bath, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel), standard laboratory glassware.
Protocol 1: Standard Reduction with Sodium Borohydride (Baseline Method)
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-methyl-4-hepten-3-one (1.26 g, 10 mmol) in 25 mL of methanol.
-
Cooling: Place the flask in an ice bath and stir for 10 minutes until the solution reaches 0 °C.
-
Addition of NaBH₄: Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.
-
Workup:
-
Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.
-
Remove the methanol using a rotary evaporator.
-
Add 20 mL of water and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel to separate the 1,2- and 1,4-adducts.
Protocol 2: Selective 1,2-Reduction (Luche Reduction)
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-methyl-4-hepten-3-one (1.26 g, 10 mmol) and cerium(III) chloride heptahydrate (4.10 g, 11 mmol) in 25 mL of methanol.
-
Cooling: Place the flask in an ice bath and stir vigorously for 15 minutes until the solution is homogeneous and cooled to 0 °C.
-
Addition of NaBH₄: Add sodium borohydride (0.42 g, 11 mmol) in one portion. Vigorous gas evolution (hydrogen) will be observed.
-
Reaction Monitoring: Stir the reaction at 0 °C. The reaction is typically very fast and often complete within 5-10 minutes. Monitor by TLC.
-
Workup: Follow the same workup procedure as described in Protocol 1 (Section 3.2, Step 5).
-
Purification: After concentrating the solvent, the crude product should show high purity of the desired allylic alcohol. If necessary, purify by flash column chromatography to remove any minor impurities.
Caption: Figure 2. General Experimental Workflow.
Data Analysis and Characterization
Comparative Results
The efficacy of each protocol is determined by the yield of the desired product and the chemoselectivity (ratio of 1,2- to 1,4-addition).
| Parameter | Protocol 1 (Standard NaBH₄) | Protocol 2 (Luche Reduction) |
| Reaction Time | 1–2 hours | 5–10 minutes |
| Temperature | 0 °C | 0 °C |
| Typical Yield | 80–90% (combined alcohols) | >95% |
| Selectivity (1,2:1,4) | Variable (e.g., 70:30 to 90:10) | Typically >99:1 |
Analytical Techniques
-
Gas Chromatography (GC): GC is an excellent tool for determining the purity of the final product and quantifying the ratio of the 1,2-adduct (allylic alcohol) to the 1,4-adduct (saturated ketone).[11][12] A flame ionization detector (FID) is commonly used. The two products will have distinct retention times, allowing for accurate integration of their respective peaks.[13]
-
¹H NMR Spectroscopy: Proton NMR confirms the structure of the product. Key diagnostic signals for 4-methyl-4-hepten-3-ol include:
-
A multiplet corresponding to the vinyl proton (-CH=).
-
A signal for the proton on the carbon bearing the hydroxyl group (-CHOH).
-
A broad singlet for the hydroxyl proton (-OH).
-
Signals for the various alkyl protons.
-
-
¹³C NMR Spectroscopy: Carbon NMR will show distinct signals for the sp² carbons of the double bond and the sp³ carbon attached to the hydroxyl group, confirming the preservation of the alkene.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reducing agent; deactivated NaBH₄. | Use a slight excess of fresh NaBH₄. Ensure anhydrous conditions for the Luche reduction. |
| Low Yield | Product loss during aqueous workup/extraction. | Ensure complete extraction by performing multiple extractions. Avoid overly vigorous shaking that can cause emulsions. |
| Poor 1,2-Selectivity (Protocol 1) | Inherent nature of the reagent. | Switch to the Luche reduction protocol (Protocol 2) for superior selectivity. |
| Formation of Byproducts | Reaction temperature too high; prolonged reaction time. | Maintain strict temperature control at 0 °C. Monitor the reaction closely and quench promptly upon completion. |
Conclusion
The reduction of 4-methyl-4-hepten-3-one to 4-methyl-4-hepten-3-ol can be achieved with moderate success using standard sodium borohydride, but this method often compromises chemoselectivity. For researchers requiring high purity of the allylic alcohol, the Luche reduction is unequivocally the superior method. It is rapid, high-yielding, and exhibits exceptional 1,2-selectivity (>99:1), making it the protocol of choice for the efficient and clean synthesis of this valuable chemical intermediate.
References
-
Brezolin, S., et al. (2021). One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. Molecules, 26(21), 6667. [Link]
-
ResearchGate. (n.d.). SCHEME 1. Synthesis of the four stereoisomers of 4-methyl-3-heptanol. [Link]
-
Wikipedia. (2023). Enantioselective reduction of ketones. [Link]
-
University of Calgary. (n.d.). Enantioselective Reduction of Ketones. [Link]
-
PubChem. (n.d.). 4-Methyl-4E-hepten-3-ol. [Link]
-
PubChem. (n.d.). 4-Methyl-3-heptanol. [Link]
-
PubChem. (n.d.). 4-Methyl-3-heptene. [Link]
-
ResearchGate. (n.d.). Chiral Heterocyclic β-Enamino Esters: Convenient Synthesis and Diastereoselective Reduction. [Link]
-
University of Calgary. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
- Google Patents. (n.d.). Process for purifying allyl alcohol.
-
PubChem. (n.d.). 4-Hepten-3-one. [Link]
-
The Pherobase. (n.d.). Synthesis - 4me-heptan-3-ol. [Link]
-
ACS Publications. (n.d.). Chiral Synthesis via Organoboranes. 43. Selective Reductions. 58. Reagent-Controlled Diastereoselective Reduction of (+)- and (−)-α-Chiral Ketones with (+)- and (−)-B-Chlorodiisopinocampheylborane. The Journal of Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). Allyl alcohol. [Link]
-
Organic Chemistry Portal. (n.d.). Luche Reduction. [Link]
-
nmrdb.org. (n.d.). (3R,4S)-4-Methyl-3-heptanol. [Link]
-
Quora. (2017). How would you carry out complete reduction of enone to form saturated alcohol? [Link]
-
ResearchGate. (n.d.). Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages. [Link]
-
YouTube. (2020). Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled. [Link]
-
YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
-
Agilent. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. [Link]
-
Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. [Link]
-
Kaili Catalyst New Materials CO., LTD. (n.d.). Catalytic hydrogenation. [Link]
-
Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. [Link]
-
Restek. (n.d.). Alcoholic Beverage Analysis by GC. [Link]
-
YouTube. (2020). Luche Reduction. [Link]
-
University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. [Link]
-
Saddleback College. (n.d.). Gas Chromatography of an Alcohol Mixture. [Link]
-
ACS Publications. (2012). Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes. Organic Letters. [Link]
-
ResearchGate. (2018). Chemoselective reduction for different steroidal alpha, beta-unsaturated ketone into diene by using Luche reagent. [Link]
-
YouTube. (2025). Making Allyl Alcohol. [Link]
-
ResearchGate. (n.d.). Allylic Alcohols Via the Chemoselective Reduction of Enone Systems with Sodium Borohydride in Methanolic Tetrahydrofuran. [Link]
-
YouTube. (2016). Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. [Link]
- Google Patents. (n.d.).
-
Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
Chem-Station. (2014). Luche Reduction. [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
YouTube. (2018). Chemical Shift In NMR Spectroscopy. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Pherobase Synthesis - 4me-heptan-3-ol | C8H18O [pherobase.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Luche Reduction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Luche Reduction [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 12. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 13. purdue.edu [purdue.edu]
Application Note: Chiral Gas Chromatography Separation of 4-Methyl-4-hepten-3-ol Enantiomers
Abstract
This application note details a robust gas chromatography (GC) protocol for the enantiomeric separation of 4-Methyl-4-hepten-3-ol , a critical aggregation pheromone component associated with Scolytus bark beetles and a versatile synthetic intermediate.[1] Unlike its saturated analog (4-methyl-3-heptanol), the presence of the C4=C5 double bond introduces geometric isomerism (
Introduction & Chemical Context
The separation of 4-Methyl-4-hepten-3-ol presents a dual stereochemical challenge:
-
Chirality: The hydroxyl group at C3 creates a chiral center.
-
Geometric Isomerism: The trisubstituted double bond at C4 exists as
(trans) or (cis) isomers.
In biological systems, such as the pheromone plume of Scolytus multistriatus, the specific stereochemistry (often the
Materials and Apparatus
Reagents
-
Analyte: 4-Methyl-4-hepten-3-ol (racemic mixture, >95% chemical purity).[1]
-
Solvent:
-Hexane (HPLC Grade) or Dichloromethane (DCM). -
Internal Standard (Optional):
-Decane or -Dodecane. -
Derivatization Agents (Optional): Acetic anhydride and Pyridine (if peak tailing occurs).
Instrumentation
-
Gas Chromatograph: Agilent 8890, Thermo Trace 1300, or equivalent with Split/Splitless inlet.
-
Detector: Flame Ionization Detector (FID). Note: MS is compatible but FID is preferred for linearity in quantitative purity analysis.
-
Column: Rt-bDEXse (Restek) or Hydrodex β-6TBDM (Macherey-Nagel).[1]
-
Phase: 2,3-di-O-ethyl-6-O-tert-butyl-dimethylsilyl-
-cyclodextrin.[1] -
Dimensions: 30 m
0.25 mm ID 0.25 µm . -
Rationale: The TBDMS substitution provides excellent shape selectivity for secondary alcohols and high thermal stability.
-
Experimental Protocols
Protocol 1: Sample Preparation
Objective: Prepare a solution suitable for split injection without overloading the chiral stationary phase.
-
Weighing: Accurately weigh 10 mg of racemic 4-Methyl-4-hepten-3-ol into a 20 mL scintillation vial.
-
Solvation: Add 10 mL of
-Hexane. Vortex for 30 seconds to ensure complete dissolution. -
Filtration: Filter the solution through a 0.2 µm PTFE syringe filter into a 2 mL autosampler vial.
-
Concentration Check: Final concentration is approx. 1 mg/mL (1000 ppm).
-
Note: For trace impurity analysis (e.g., measuring 0.1% of the distomer), increase concentration to 5 mg/mL.
-
Protocol 2: GC Method Parameters
Objective: Establish conditions that favor the thermodynamic interaction between the analyte and the cyclodextrin cavity.
| Parameter | Setting | Rationale |
| Inlet Mode | Split | Prevents column overload which ruins chiral resolution.[1] |
| Split Ratio | 50:1 | Delivers ~20 ng on-column (optimal for sharp peaks).[1] |
| Inlet Temp | 230 °C | Sufficient to volatilize without thermal degradation. |
| Carrier Gas | Helium | Constant flow mode. |
| Flow Rate | 1.2 mL/min | Optimized linear velocity (~35 cm/s) for efficiency. |
| Oven Program | Initial: 60 °C (Hold 2 min)Ramp: 2 °C/min to 140 °CFinal: 30 °C/min to 220 °C (Hold 5 min) | Critical: A slow ramp (2 °C/min) is essential. Chiral recognition is enthalpy-driven; rapid heating destroys the transient inclusion complexes. |
| Detector (FID) | 250 °C | Prevents condensation. H2: 35 mL/min, Air: 350 mL/min.[1] |
Protocol 3: System Suitability & Validation
Objective: Ensure the system is performing within acceptable limits before running unknown samples.
-
Inject the racemic standard using the method above.
-
Calculate Resolution (
): Where is retention time and is peak width at half height. -
Acceptance Criteria:
- (Baseline separation).[2]
-
Tailing Factor (
) . -
Retention time repeatability (
): RSD .
Results and Discussion
Elution Order and Mechanism
On the 2,3-di-O-ethyl-6-O-TBDMS-
-
Geometric Isomers: The
-isomer and -isomer have significantly different boiling points and shapes. They will likely separate from each other by several minutes. -
Enantiomers: Within the
-isomer cluster, the enantiomers typically elute in the order of followed by for this specific phase, though this must be confirmed with pure optical standards as elution order can reverse with temperature or specific derivatization.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Poor Resolution ( | Ramp rate too fast. | Decrease ramp to 1 °C/min. Lower initial temp to 50 °C. |
| Broad/Tailing Peaks | Active sites in liner or column. | Replace liner with deactivated wool. Trim 0.5m from column inlet. |
| Peak Splitting | Column overload. | Increase split ratio to 100:1 or dilute sample. |
| Retention Time Shift | Carrier gas leak. | Check septum and ferrule tightness. |
Visualization of Workflows
Diagram 1: Analytical Workflow
This diagram outlines the logical flow from sample preparation to data validation.
Caption: Step-by-step analytical workflow for the chiral GC analysis of 4-Methyl-4-hepten-3-ol.
Diagram 2: Chiral Recognition Mechanism
This diagram illustrates the inclusion complex equilibrium that enables separation.
Caption: Mechanism of enantioseparation via differential inclusion complex stability on Cyclodextrin phases.
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1] Link
-
Pearce, G. T., et al. (1975).[3] Chemical attractants for the smaller European elm bark beetle Scolytus multistriatus. Journal of Chemical Ecology, 1, 115-124.[1] Link
-
Restek Corporation. (2023). Chiral GC Column Selection Guide. Link
-
König, W. A. (1998). Gas chromatographic enantioseparation of pheromones and flavors. Trends in Analytical Chemistry, 17(8-9), 471-477.[1] Link
-
Mori, K. (2007). Synthesis of Pheromones: Part B. In The Total Synthesis of Natural Products. Wiley-Interscience.[1] Link
Sources
Micro-derivatization techniques for allylic alcohol pheromones
Structural Elucidation and Stereochemical Analysis
Executive Summary
Allylic alcohol pheromones represent a distinct challenge in chemical ecology. Their volatility makes them elusive, their stereochemistry often dictates biological activity, and their functional density (hydroxyl group adjacent to an alkene) creates reactivity patterns that complicate standard GC-MS analysis.
This guide provides a rigorous, field-validated workflow for the micro-derivatization of allylic alcohols. Unlike general organic synthesis, these protocols are optimized for nanogram-scale samples derived from insect extracts. We focus on two critical structural attributes:
-
Regiochemistry: Locating the double bond position via Dimethyl Disulfide (DMDS) derivatization.[1]
-
Stereochemistry: Determining absolute configuration (
vs. ) using the Modified Mosher’s Method.
Technical Rationale & Causality
The "Micro" Challenge
Insect pheromone extracts often yield
Strategic Derivatization
To solve this, we employ a "Protect-Then-Detect" strategy:
-
Acetylation: Converts the polar -OH to a stable acetate. This improves peak shape, prevents thermal degradation in the injector port, and protects the oxygen during subsequent electrophilic addition reactions.
-
DMDS Addition: Dimethyl disulfide adds across the double bond. The resulting adduct cleaves between the sulfur-bearing carbons in the MS source, yielding substantial fragment ions that unambiguously map the double bond position.
-
Mosher's Esters: Reaction with chiral MTPA-Cl converts the enantiomers of the alcohol into diastereomers. These have distinct physical properties (separable by GC) and distinct NMR shifts (if
g quantities exist), allowing assignment of absolute configuration.
Workflow Visualization
The following diagram outlines the decision matrix for analyzing an unknown allylic alcohol pheromone.
Figure 1: Integrated workflow for structural elucidation of allylic alcohol pheromones.
Experimental Protocols
Protocol A: Micro-Acetylation (Prerequisite)
Purpose: To stabilize the allylic alcohol and improve GC volatility.
Reagents:
-
Pyridine (Anhydrous, stored over KOH)
-
Acetic Anhydride (
, high purity) -
Hexane (HPLC Grade)
Procedure:
-
Concentrate: Evaporate the pheromone extract (approx. 50–100 ng) to dryness in a conical micro-vial using a gentle stream of
. -
React: Add 5
L of pyridine and 5 L of acetic anhydride. -
Incubate: Seal the vial and let stand at room temperature for 30–60 minutes.
-
Note: Allylic alcohols acetylate rapidly. Heating is rarely required and may cause isomerization.
-
-
Quench: Add 10
L of ice-cold water to hydrolyze excess anhydride. Vortex for 10 seconds. -
Extract: Add 50
L of hexane. Vortex vigorously. -
Recover: Centrifuge briefly to separate phases. Transfer the top organic layer (hexane) to a clean insert.
-
Dry: Add a single granule of anhydrous
to the hexane extract.
Protocol B: DMDS Derivatization (Double Bond Location)
Purpose: To locate the double bond position.[2] The mass spectrum of the adduct will show cleavage between the carbons originally forming the double bond.
Mechanism:
The reaction uses Iodine (
Reagents:
-
Iodine solution (60 mg
in 1 mL diethyl ether) -
Sodium Thiosulfate (
, 5% aqueous solution)
Procedure:
-
Prepare: Start with the Acetylated sample from Protocol A (solvent removed).
-
Critical: Do not use free allylic alcohols; the -OH group can interfere or oxidize.
-
-
React: Add 50
L of DMDS and 5 L of the Iodine/Ether solution. -
Incubate: Seal and heat at 60°C for 4 hours (or overnight at 40°C).
-
Note: Conjugated dienes require longer reaction times or higher temperatures (60°C) compared to isolated alkenes.
-
-
Quench: Cool to room temperature. Add 50
L of 5% aqueous . Shake until the brown iodine color disappears (solution becomes colorless). -
Extract: Add 100
L of hexane. Vortex and centrifuge. -
Analyze: Inject the hexane layer into GC-MS.
Data Interpretation:
Look for the molecular ion (
-
Example: For a
9 double bond, you will see major fragments corresponding to the alkyl chain on either side of the sulfur insertion.
Protocol C: Modified Mosher's Method (Absolute Configuration)
Purpose: To determine if the allylic alcohol is (R) or (S) by converting it into diastereomeric esters using MTPA-Cl.
Concept:
We prepare two samples: one reacted with
Reagents:
-
-Methoxy-
-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl] -
-Methoxy-
-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl] -
Dry Pyridine
-
Dry
(Dichloromethane)
Procedure (Parallel Reactions):
-
Setup: Divide the alcohol sample into two equal aliquots (Vials A and B). Dry them completely.
-
Reaction A: To Vial A, add 10
L dry pyridine and 2 L (R)-MTPA-Cl .-
Note: (R)-MTPA-Cl yields the (S)-Mosher Ester .
-
-
Reaction B: To Vial B, add 10
L dry pyridine and 2 L (S)-MTPA-Cl .-
Note: (S)-MTPA-Cl yields the (R)-Mosher Ester .
-
-
Incubate: Let stand at room temperature for 1–2 hours.
-
Quench: Add 20
L saturated solution. -
Extract: Add 100
L hexane/ether (1:1). Vortex and separate the organic layer. -
Analysis:
-
GC-MS: Inject both samples on a non-polar column (e.g., DB-5 or DB-1). Diastereomers typically separate. Compare retention times with synthetic standards if available.
-
NMR (if >50
g): Analyze NMR. Calculate .[5]
-
Visualization of Mosher Analysis:
Figure 2: Logic flow for the Modified Mosher's Method.
Data Summary & Interpretation
Table 1: Expected Mass Shifts for Derivatives
| Derivative Type | Mass Shift ( | Key Diagnostic Feature |
| Acetate | +42 Da | Molecular ion often weak; loss of Acetic Acid ( |
| DMDS Adduct | +94 Da | Molecular ion ( |
| MTPA Ester | +216 Da | High MW. |
References
-
Mori, K. (2014).[7] Chemical Synthesis of Hormones, Pheromones and Other Bioregulators. Wiley. (Authoritative text on pheromone stereochemistry and synthesis).
- Millar, J. G., & Haynes, K. F. (1998). Methods in Chemical Ecology: Chemical Methods. Springer.
-
Hoye, T. R. , Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[5][6] Nature Protocols, 2(10), 2451–2458.
-
Buser, H. R. , Arn, H., Guerin, P., & Rauscher, S. (1983). Determination of double bond position in mono-unsaturated acetates by mass spectrometry of dimethyl disulfide adducts. Analytical Chemistry, 55(5), 818–822.
-
Seco, J. M. , Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR using chiral derivatizing agents: A review of significant advances. Chemical Reviews, 104(1), 17–118.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. d-nb.info [d-nb.info]
- 3. par.nsf.gov [par.nsf.gov]
- 4. youtube.com [youtube.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Preparation of reference standards for harvestman ketone-alcohol pairs
Synthesis and Characterization of Opilionid Ketone-Alcohol Systems[1][2][3]
Abstract & Scope
This application note details the preparation of analytical reference standards for acyclic ketone-alcohol pairs found in the defensive secretions of harvestmen (Arachnida: Opiliones), specifically within the suborder Eupnoi (Family Sclerosomatidae). These compounds, notably 4-methylheptan-3-one and 4-methylheptan-3-ol , function as alarm pheromones and predator repellents.
Accurate quantification of these compounds in natural extracts requires high-purity reference standards. Because the biological ratio of ketone to alcohol dictates bioactivity, researchers must be able to synthesize and resolve both redox partners. This guide provides a self-validating protocol for the synthesis, purification, and characterization of these volatile semiochemicals.
Biological Context & Chemical Strategy[3][4][5][6][7][8][9]
Harvestmen possess ozopores (scent glands) that secrete defensive fluids.[1][2][3][4] In the genus Leiobunum, the secretion is a mixture dominated by acyclic ketones and alcohols.[2] The "pair" relationship is biosynthetic: the alcohol is often the precursor or the reduced metabolite of the ketone.
The Model System:
-
Target Ketone: 4-methylheptan-3-one (Alarm pheromone)[5][6][7]
-
Challenge: The molecule possesses chirality. 4-methylheptan-3-ol has two chiral centers, resulting in four stereoisomers. A synthetic reference standard via Grignard addition will produce a diastereomeric mixture, which is advantageous for optimizing GC stationary phase selectivity.
Diagram 1: Chemo-Ecological Workflow
This diagram illustrates the parallel between natural biosynthesis and the laboratory workflow for standard generation.
Caption: Workflow comparing biological origin of harvestman secretions with laboratory synthesis and validation of reference standards.
Experimental Protocols
Safety Pre-Requisites
-
Volatility: These compounds (C7-C9) are highly volatile. Avoid rotary evaporation at high vacuum/temperature.
-
Toxicity: PCC (Pyridinium chlorochromate) contains Chromium(VI) and is carcinogenic. Handle in a fume hood.
-
Flammability: Diethyl ether and Grignard reagents are extremely flammable.
Protocol A: Synthesis of the Alcohol Standard (4-methylheptan-3-ol)
Rationale: The Grignard reaction builds the carbon skeleton and installs the hydroxyl group in one step.
Reagents:
-
Propanal (freshly distilled)
-
Magnesium turnings
-
Anhydrous Diethyl Ether (
) -
Saturated
solution
Step-by-Step Procedure:
-
Activation: In a flame-dried 3-neck flask under Argon, place 1.2 eq of Mg turnings. Add a crystal of iodine and heat gently until purple vapor appears to activate the Mg surface.
-
Grignard Formation: Add 10 mL anhydrous
. Add 0.1 eq of 2-bromopentane to initiate. Once reflux starts, add the remaining 2-bromopentane (1.1 eq total) dropwise in over 30 mins.-
Checkpoint: Solution should turn cloudy/grey and sustain gentle reflux without external heat.
-
-
Addition: Cool the Grignard solution to 0°C. Add Propanal (1.0 eq) in
dropwise.-
Mechanistic Note: Propanal is the electrophile. The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon.
-
-
Workup: Stir for 1 hour at Room Temp (RT). Quench by slow addition of sat.
at 0°C. -
Extraction: Extract aqueous layer 3x with
. Wash combined organics with brine, dry over . -
Concentration: Carefully concentrate under reduced pressure (keep bath < 30°C) to avoid losing the volatile product.
Yield Expectation: 70-85% as a mixture of diastereomers.
Protocol B: Oxidation to the Ketone Standard (4-methylheptan-3-one)
Rationale: Controlled oxidation converts the secondary alcohol to the ketone. PCC is chosen over Jones Reagent to prevent acid-catalyzed rearrangements or over-oxidation, and it simplifies workup for small-scale standards.
Reagents:
-
Pyridinium chlorochromate (PCC) - 1.5 eq
-
Celite (filter aid)
-
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Suspension: Suspend PCC (1.5 eq) and an equal weight of Celite in anhydrous DCM.
-
Addition: Add the alcohol (1.0 eq) in minimal DCM to the stirred suspension at RT.
-
Monitoring: Stir for 2-3 hours.
-
Validation: Spot TLC (Hexane/EtOAc 9:1). Stain with Anisaldehyde. The alcohol (lower
) should disappear; the ketone (higher ) appears.
-
-
Filtration: Filter the black slurry through a pad of silica gel/Celite. Wash the pad thoroughly with DCM.
-
Purification: The filtrate is concentrated. If necessary, purify via flash chromatography (Pentane/Ether) to remove chromium residues.
Diagram 2: Synthetic Pathway & Stereochemistry
This diagram details the reaction mechanism and stereochemical outcomes.
Caption: Synthetic pathway from achiral precursors to the target harvestman ketone-alcohol pair.
Analytical Validation (QC)
To validate the standards, compare the synthesized products against the following reference data.
Table 1: Physicochemical & Spectroscopic Data
| Property | 4-methylheptan-3-ol (Alcohol) | 4-methylheptan-3-one (Ketone) |
| Appearance | Colorless oil | Colorless oil |
| Odor | Fruity, herbaceous | Pungent, fruity-moldy (alarm signal) |
| EI-MS (70 eV) | ||
| Key Fragmentation | McLafferty rearrangement ( | |
| NMR ( | ||
| GC Retention Index | Higher (polar column) | Lower (polar column) |
Self-Validating Checkpoints:
-
GC Resolution: Inject the alcohol standard. You must see two distinct peaks (or a split peak) representing the diastereomers (syn/anti) on a non-polar column (e.g., DB-5). If you see only one peak, the column efficiency is insufficient for chiral harvestman secretion analysis.
-
Ketone Purity: The ketone standard must lack the IR absorption band at 3400
(O-H stretch).
Storage and Handling
-
Stability: These ketones are prone to auto-oxidation over long periods.
-
Protocol: Store neat standards in amber glass vials with Teflon-lined caps at -20°C under Argon.
-
Working Solutions: Prepare dilute solutions in Hexane or Dichloromethane for GC-MS injection.
References
-
Blum, M. S., & Edgar, A. L. (1971). 4-Methyl-3-heptanone: Identification and role in opilionid exocrine secretions. Insect Biochemistry, 1(2), 181-188. Link
-
Raspotnig, G. (2012).[11][3] Chemical Defenses of Harvestmen. In: Biology of Opiliones. Springer. Link
-
Meinwald, J., et al. (1971).[11][2] Defensive Chemicals of the Daddy Longlegs Leiobunum vittatum. Experientia, 27, 1137. Link
-
Raspotnig, G., et al. (2014).[12] On the enigmatic scent glands of dyspnoan harvestmen (Arachnida, Opiliones): First evidence for the production of volatile secretions. Chemoecology, 24, 43–55.[11] Link
-
Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. Link
Sources
- 1. danielproudlab.com [danielproudlab.com]
- 2. Nitrogen-Containing Compounds in the Scent Gland Secretions of European Cladonychiid Harvestmen (Opiliones, Laniatores, Travunioidea) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl-ketones in the scent glands of Opiliones: a chemical trait of cyphophthalmi retrieved in the dyspnoan Nemastoma triste - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry-online.com [chemistry-online.com]
- 6. Acyclic ketones in the defensive secretion of a "daddy longlegs" (Leiobunum vittatum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Methyl-3-heptanone | C8H16O | CID 22512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy 4-Methyl-3-heptanone | 6137-11-7 [smolecule.com]
- 9. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Storage and Handling of 4-Methyl-4-hepten-3-ol
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 4-Methyl-4-hepten-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile unsaturated alcohol in their work. The inherent reactivity of the allylic alcohol and the adjacent tertiary carbon-hydrogen bond makes 4-Methyl-4-hepten-3-ol susceptible to degradation during storage, primarily through oxidation.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the integrity and purity of your samples.
Introduction: The Challenge of Storing an Unsaturated Alcohol
4-Methyl-4-hepten-3-ol is a valuable intermediate in organic synthesis. Its structure, featuring both a secondary alcohol and a trisubstituted double bond, offers dual functionality for a range of chemical transformations. However, the allylic C-H bonds and the hydroxyl group are prone to autoxidation, a free-radical chain reaction with atmospheric oxygen that can occur at ambient temperatures.[1][2] This process can lead to the formation of impurities such as hydroperoxides and the corresponding ketone, 4-Methyl-4-hepten-3-one, compromising experimental results and product purity. This guide outlines the mechanisms of degradation and provides robust protocols to ensure the long-term stability of your material.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my sample of 4-Methyl-4-hepten-3-ol has oxidized?
A1: Oxidation can manifest through several observable changes. Early detection is key to preventing the use of compromised material.
-
Visual Changes: The most common initial sign is a change in color. A pure sample of 4-Methyl-4-hepten-3-ol should be a clear, colorless to pale yellow liquid. The development of a more intense yellow or brownish hue often indicates the formation of degradation products. In advanced stages of oxidation, you might observe the formation of a precipitate or a viscous, syrup-like material.[3]
-
Odor Alteration: While 4-Methyl-4-hepten-3-ol has a characteristic odor, oxidation can produce byproducts with different scent profiles. A change in odor, particularly the emergence of sharper or rancid notes, can be an indicator of degradation.
-
Analytical Evidence: The most definitive evidence comes from analytical techniques.
-
Chromatography (GC, TLC): The appearance of new peaks in a Gas Chromatography (GC) analysis or new spots on a Thin-Layer Chromatography (TLC) plate is a clear sign of impurity formation. The primary oxidation product, 4-Methyl-4-hepten-3-one, will have a different retention time.
-
Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy can reveal new signals corresponding to oxidation products. For instance, the formation of the ketone will result in the disappearance of the alcohol's -OH proton signal and the appearance of new signals in the vinylic and aliphatic regions. Infrared (IR) spectroscopy may show the emergence of a strong carbonyl (C=O) stretch around 1670-1690 cm⁻¹.
-
Peroxide Tests: Commercially available peroxide test strips can provide a quick, semi-quantitative measure of hydroperoxide formation, which are the initial products of autoxidation.
-
Q2: What is the chemical mechanism behind the oxidation of 4-Methyl-4-hepten-3-ol?
A2: The primary degradation pathway is autoxidation , a free-radical chain reaction involving atmospheric oxygen.[1] The process can be broken down into three stages: initiation, propagation, and termination. The structure of 4-Methyl-4-hepten-3-ol has two main sites susceptible to oxidation: the secondary alcohol group and the allylic C-H bonds.
-
Initiation: The reaction begins with the formation of a free radical from the alcohol. This can be triggered by initiators like light, heat, or trace metal impurities, which help abstract a hydrogen atom.
-
Propagation:
-
An organic radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•).
-
This highly reactive peroxy radical can then abstract a hydrogen atom from another molecule of the alcohol, forming a hydroperoxide (ROOH) and a new organic radical (R•). This creates a self-propagating chain reaction.
-
-
Oxidation of the Alcohol Group: The secondary alcohol can be directly oxidized to form the corresponding ketone, 4-Methyl-4-hepten-3-one.[4][5][6] This process is often coupled with the autoxidation of the allylic positions.
The diagram below illustrates the primary oxidation pathway leading to the formation of 4-Methyl-4-hepten-3-one.
Caption: Primary autoxidation pathway of 4-Methyl-4-hepten-3-ol.
Q3: What are the ideal storage conditions to minimize oxidation?
A3: Preventing oxidation requires a multi-faceted approach that limits the compound's exposure to oxygen, heat, and light.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C (Refrigerated). | Reduces the rate of chemical reactions, including oxidation. The reaction rate can double for every 10°C increase in temperature.[7] |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Displaces oxygen, a key reactant in the autoxidation process. This is the most critical factor for long-term stability.[8][9][10][11] |
| Light | Store in an amber glass vial or in a dark place. | Prevents photo-initiation of free-radical chain reactions. |
| Container | Use a tightly sealed, appropriate-sized container. | Prevents ingress of atmospheric oxygen and moisture. Minimizing headspace reduces the amount of available oxygen.[12][13][14][15] |
Q4: Should I use an antioxidant? If so, which ones are suitable and at what concentration?
A4: Yes, for long-term storage or for samples that will be handled frequently, adding a radical-scavenging antioxidant is highly recommended.
-
Mechanism of Action: Antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are phenolic compounds that act as radical scavengers.[2] They interrupt the propagation step of autoxidation by donating a hydrogen atom to the peroxy radical, forming a stable antioxidant radical that does not continue the chain reaction.[16]
-
Recommended Antioxidants: BHT is a common and effective choice for non-polar to moderately polar organic compounds.
-
Concentration: A typical concentration range for BHT is 50-200 ppm (parts per million). It is crucial to add the antioxidant to the fresh, unoxidized material. Adding it to an already oxidized sample will not reverse the degradation.
-
Considerations: Ensure the chosen antioxidant will not interfere with your downstream applications. For many synthetic applications, the low concentration of BHT is negligible, but it can be removed via column chromatography or distillation if necessary.
Q5: I suspect my sample is oxidized. How can I confirm this and potentially purify the material?
A5: If you suspect oxidation, you must confirm it analytically before use.
-
Confirmation Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method. It can separate the parent alcohol from the ketone and other byproducts, and the mass spectra can be used to confirm their identities.
-
NMR Spectroscopy (¹H NMR): Compare the spectrum of the stored sample to that of a pure reference standard. Look for the disappearance of the alcohol C-H proton (around 4.0-4.2 ppm) and the emergence of new vinylic or aliphatic signals.
-
-
Purification Methods:
-
Flash Column Chromatography: This is an effective method for removing more polar oxidation products. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) can separate the less polar 4-Methyl-4-hepten-3-ol from the more polar hydroperoxides and other degradation products.
-
Distillation: If the sample is significantly degraded, fractional distillation under reduced pressure can be used to repurify the alcohol. However, care must be taken as heating can accelerate the decomposition of thermally labile peroxides. It is advisable to test for peroxides before any distillation.
-
Troubleshooting Guide: Common Issues
This section provides a quick reference for troubleshooting common problems encountered during the storage of 4-Methyl-4-hepten-3-ol.
Caption: Troubleshooting flowchart for stored 4-Methyl-4-hepten-3-ol.
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Long-Term Storage
Objective: To displace atmospheric oxygen from the container headspace to prevent oxidation.
Materials:
-
Vial containing 4-Methyl-4-hepten-3-ol
-
Septum-cap for the vial
-
Source of dry, inert gas (Nitrogen or Argon) with a regulator
-
Needles (one long for gas inlet, one short for gas outlet)
Procedure:
-
Ensure the sample is in a clean, dry vial that can be sealed with a septum cap.
-
Crimp the septum cap securely onto the vial.
-
Set the inert gas regulator to a low, gentle flow rate (approx. 1-2 psi). A high flow rate can cause sample to splash.
-
Insert a long needle connected to the inert gas line through the septum, ensuring the needle tip is below the level of the vial's shoulder but above the liquid surface.
-
Insert a second, shorter needle through the septum to act as a gas outlet. This prevents pressure buildup.
-
Allow the inert gas to gently flush the headspace for 1-2 minutes. For a 20 mL vial, 30-60 seconds is typically sufficient.
-
While the gas is still flowing, remove the short outlet needle first.
-
Immediately after, remove the long inlet needle. This creates a slight positive pressure of inert gas inside the vial.
-
For added security, wrap the septum and cap junction with Parafilm®.
-
Store the vial under the recommended conditions (2-8°C, in the dark).
Protocol 2: Addition of BHT Antioxidant
Objective: To add a radical scavenger to the alcohol to inhibit autoxidation.
Materials:
-
4-Methyl-4-hepten-3-ol
-
Butylated hydroxytoluene (BHT)
-
Anhydrous solvent (e.g., ethanol or hexane)
-
Volumetric flask
-
Micropipette
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh 100 mg of BHT.
-
Dissolve it in the anhydrous solvent in a 10 mL volumetric flask. Fill to the mark.
-
This creates a 10 mg/mL (10,000 ppm) stock solution. This solution should be stored under inert gas and refrigerated.
-
-
Calculate the Required Volume:
-
Determine the mass or volume of your 4-Methyl-4-hepten-3-ol sample. Assume a density of ~0.86 g/mL if working by volume.
-
To achieve a final concentration of 100 ppm, you need 100 µg of BHT per gram of alcohol.
-
Calculation Example: For 10 g of alcohol, you need 10 g * 100 µg/g = 1000 µg = 1 mg of BHT.
-
From the 10 mg/mL stock solution, you would need to add 0.1 mL (100 µL) of the stock solution to the 10 g of alcohol.
-
-
Addition:
-
Using a micropipette, add the calculated volume of the BHT stock solution to your vial of 4-Methyl-4-hepten-3-ol.
-
Mix thoroughly by gentle swirling or inversion.
-
-
Storage:
-
Blanket the vial with inert gas as described in Protocol 1 and store under the recommended conditions.
-
By implementing these storage and handling procedures, you can significantly extend the shelf-life of 4-Methyl-4-hepten-3-ol and ensure the integrity of your valuable research materials.
References
-
Chemistry LibreTexts. 17.7: Oxidation of Alcohols. (2024-03-17). Available from: [Link]
-
Royal Society of Chemistry. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. Chemical Communications. Available from: [Link]
-
The Good Scents Company. 4-methyl-4-hepten-3-one, 22319-31-9. Available from: [Link]
-
PubChem. 4-Methyl-4E-hepten-3-ol. National Center for Biotechnology Information. Available from: [Link]
-
Nanjing Chemical Material Corp. Learn About the Application and Storage of Allyl Alcohol. Available from: [Link]
-
Air Products. The Importance of Inerting. Available from: [Link]
-
ResearchGate. Summary of Methods for Blood-alcohol Analysis. Available from: [Link]
-
ACS Publications. The Mechanism of Oxidation of Allylic Alcohols to α,β-Unsaturated Ketones by Cytochrome P450. Chemical Research in Toxicology. Available from: [Link]
-
Wikipedia. Autoxidation. Available from: [Link]
-
Organic Chemistry Portal. Allyl alcohol synthesis by allylic substitution. Available from: [Link]
-
ACS Publications. Unsaturated Fatty Alcohol Derivatives of Olive Oil Phenolic Compounds with Potential Low-Density Lipoprotein (LDL) Antioxidant and Antiobesity Properties. Available from: [Link]
-
Study.com. How to Predict the Products of Alcohol Oxidation. (2021-06-27). Available from: [Link]
-
Linde. Inerting in the chemical industry. Available from: [Link]
-
SciELO. Effect of temperature on the electro-oxidation of ethanol on platinum. Available from: [Link]
-
LyondellBasell. Allyl Alcohol. Available from: [Link]
-
Agrovin. How does temperature affect wine conservation? Available from: [Link]
-
BOC. Inerting in the chemical industry. Available from: [Link]
-
Advanced Light Source. Unraveling the Complexities of Auto-Oxidation. (2018-02-23). Available from: [Link]
-
Military Medical Science Letters. TOXIC ALCOHOLS: ALIPHATIC UNSATURATED ALCOHOLS. (2016-12-16). Available from: [Link]
-
Wikipedia. Alcohol oxidation. Available from: [Link]
-
Study Mind. Alcohol oxidation (A-Level Chemistry). Available from: [Link]
-
ResearchGate. (PDF) Principles of Inert Atmosphere Storage. (2024-12-27). Available from: [Link]
-
JoVE. Video: Radical Autoxidation. (2023-04-30). Available from: [Link]
-
PubMed. Antioxidant nutrients and alcohol. Available from: [Link]
-
Sciencemadness Wiki. Allyl alcohol. (2022-09-15). Available from: [Link]
-
The Pherobase. Synthesis - 4me-heptan-3-ol. (2025-07-08). Available from: [Link]
-
PMC. The enzymatic analysis of alcohol (ethanol) in serum and plasma with the alcohol dehydrogenase reagent: focus on intra-analytical and post-analytical aspects. (2025-08-15). Available from: [Link]
-
ScienceDaily. Antioxidant may prevent alcohol-induced liver disease, study suggests. (2011-05-03). Available from: [Link]
-
Fullcryo. Uses of Inert Gas: Key Roles in Daily Life and Industry. (2025-09-17). Available from: [Link]
-
ACS Publications. NO2 Suppression of Autoxidation–Inhibition of Gas-Phase Highly Oxidized Dimer Product Formation. (2018-10-12). Available from: [Link]
-
Wikipedia. Allyl alcohol. Available from: [Link]
-
PubChem. 4-Methyl-3-heptanol. National Center for Biotechnology Information. Available from: [Link]
-
Estimation of Alcohol Content in Wine by Dichromate Oxidation followed by Redox Titration. Available from: [Link]
-
MDPI. Oxidative Stress in Alcohol Abuse: An Unfortunately Still Open Question. (2024-08-01). Available from: [Link]
-
PubMed Central. A Perspective on Free Radical Autoxidation: The Physical Organic Chemistry of Polyunsaturated Fatty Acid and Sterol Peroxidation. Available from: [Link]
-
Chemguide. oxidation of alcohols. Available from: [Link]
-
SLT. How to Form Allylic Alcohol. (2025-07-15). Available from: [Link]
-
MDPI. Oxidation of Alcohols into Carbonyl Compounds Using a CuO@GO Nano Catalyst in Oxygen Atmospheres. Available from: [Link]
-
Cheméo. Chemical Properties of 3-Heptene, 4-methyl- (CAS 4485-16-9). Available from: [Link]
-
LookChem. 4-Methyl-4-hepten-3-one|22319-31-9. Available from: [Link]
Sources
- 1. Autoxidation - Wikipedia [en.wikipedia.org]
- 2. Video: Radical Autoxidation [jove.com]
- 3. lyondellbasell.com [lyondellbasell.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. studymind.co.uk [studymind.co.uk]
- 7. agrovin.com [agrovin.com]
- 8. The Importance of Inerting [airproducts.ie]
- 9. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 10. boconline.co.uk [boconline.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Learn About the Application and Storage of Allyl Alcohol - Nanjing Chemical Material Corp. [njchm.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. A Perspective on Free Radical Autoxidation: The Physical Organic Chemistry of Polyunsaturated Fatty Acid and Sterol Peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution of 4-Methyl-4-hepten-3-ol and 4-methylheptan-3-ol
Executive Summary & Problem Analysis
The Challenge: You are attempting to separate 4-Methyl-4-hepten-3-ol (Unsaturated) from its saturated analog, 4-methylheptan-3-ol . These compounds exhibit "critical pair" behavior due to:
-
Structural Similarity: They differ only by a single double bond at the C4 position.
-
Boiling Point Proximity: Both boil in the range of 150–165°C (depending on stereochemistry), rendering standard boiling-point-based GC separation (e.g., 100% Dimethylpolysiloxane columns) inefficient.
-
Polarity Overlap: The hydroxyl group dominates the polarity, masking the subtle polarity difference introduced by the internal alkene.
The Solution: To resolve this, we must exploit the pi-electron interaction of the double bond or the stereochemical rigidity of the unsaturated system. This guide provides a tiered troubleshooting approach, moving from GC optimization to chemical derivatization and specialized Liquid Chromatography (Argentation).
Diagnostic & Troubleshooting Guide (Q&A)
Phase 1: Confirmation & Diagnosis
Q: How do I definitively confirm co-elution versus a single pure peak? A: You cannot rely on Flame Ionization Detection (FID) or UV alone. You must use Mass Spectrometry (MS) .
-
Mechanism: The saturated and unsaturated analogs have distinct molecular ions.
-
Action: Extract the ion chromatograms (EIC) for the specific masses.
-
4-Methylheptan-3-ol: Look for m/z 130 (Molecular Ion) or characteristic fragments like m/z 112 (M - H₂O).
-
4-Methyl-4-hepten-3-ol: Look for m/z 128 (Molecular Ion).
-
-
Result: If these traces overlap perfectly in retention time, you have true co-elution.
Phase 2: Gas Chromatography (GC) Optimization
Q: I am using a standard non-polar column (DB-1, HP-5). Why is separation failing? A: Non-polar columns separate primarily by boiling point (London Dispersion Forces). Since the boiling points are nearly identical, separation is poor.
-
Solution: Switch to a High Polarity Column (e.g., Polyethylene Glycol / WAX or Cyanopropyl-phenyl).
-
Why? The unsaturated double bond in 4-Methyl-4-hepten-3-ol is "polarizable." A polar stationary phase will interact more strongly with these pi-electrons (dipole-induced dipole interaction), increasing its retention time relative to the saturated analog.
Q: I see multiple peaks for the saturated compound. Is this contamination? A: Likely not. 4-methylheptan-3-ol has two chiral centers (C3 and C4), resulting in 4 stereoisomers (2 diastereomeric pairs).
-
Impact: On high-resolution columns, these diastereomers often separate into two distinct peaks.
-
Note: The unsaturated 4-Methyl-4-hepten-3-ol has geometric isomerism (E/Z) and one chiral center, potentially leading to fewer isomer peaks than the saturated analog.
Phase 3: Derivatization Strategies
Q: Can I chemically modify the samples to improve separation? A: Yes. Acetylation is the recommended first step.
-
Protocol: Convert alcohols to acetates using Acetic Anhydride/Pyridine.
-
Benefit: Acetylation removes the hydrogen bonding capability (-OH), sharpening the peaks. The rigid geometry of the allylic acetate (unsaturated) often results in a different volumetric shape compared to the flexible saturated acetate, amplifying separation on sterically selective columns (like 50% phenyl or chiral phases).
Phase 4: Purification (Liquid Chromatography)
Q: I need to isolate pure fractions. Standard HPLC (C18) is not working. A: Standard Reverse Phase (C18) separates by hydrophobicity, which is nearly identical for these two. You require Argentation Chromatography (Silver Ion Chromatography) .[1]
-
Mechanism: Silver ions (Ag⁺) form reversible charge-transfer complexes with pi-electrons in double bonds.
-
Outcome: The unsaturated alcohol will be significantly retained, while the saturated alcohol elutes near the void volume.
Experimental Protocols
Protocol A: GC Method Parameters (Polar Selectivity)
| Parameter | Setting | Rationale |
| Column | DB-WAX or VF-23ms (Cyanopropyl) | Maximizes pi-electron interaction with stationary phase. |
| Dimensions | 30m x 0.25mm x 0.25µm | Standard high-resolution geometry. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Consistent linear velocity. |
| Inlet | Split 20:1 @ 250°C | Prevents column overload; ensures sharp injection band. |
| Oven Program | 60°C (hold 1 min) → 5°C/min → 180°C | Slow ramp maximizes interaction time during critical elution window (120-150°C). |
| Detector | MS (Scan 40-200 amu) or FID @ 260°C | MS preferred for peak identification. |
Protocol B: Derivatization (Acetylation)
-
Prepare Reagent: Mix Acetic Anhydride and Pyridine (1:1 v/v).
-
Reaction: Add 100 µL of sample alcohol to 200 µL of Reagent in a sealed vial.
-
Incubation: Heat at 60°C for 30 minutes.
-
Quench: Add 500 µL saturated NaHCO₃ (releases CO₂ - vent carefully).
-
Extraction: Add 500 µL Hexane, vortex, and let layers separate.
-
Analysis: Inject the top Hexane layer.
Visual Decision Logic
The following diagram outlines the logical workflow for selecting the correct separation method based on your specific constraints (Analytical vs. Preparative).
Caption: Decision tree for selecting the optimal separation pathway based on analytical vs. preparative needs.
Comparative Data Table
| Feature | 4-methylheptan-3-ol (Saturated) | 4-Methyl-4-hepten-3-ol (Unsaturated) | Separation Lever |
| Molecular Weight | 130.23 g/mol | 128.21 g/mol | Mass Spec (m/z 130 vs 128) |
| Boiling Point | ~160°C | ~158-160°C (Est.) | Ineffective (Too close) |
| Pi-Electrons | No | Yes (C=C Double Bond) | Polar GC Phase / Silver Ion LC |
| Stereoisomers | 4 (2 Diastereomeric pairs) | 2 (E/Z Isomers) + Enantiomers | Chiral GC / Peak Count |
| Fragmentation | Alpha cleavage, Loss of H₂O | Allylic cleavage (Resonance stabilized) | MS Fingerprint |
References
-
Zada, A., et al. (2004).[2] Synthesis and Biological Activity of the Four Stereoisomers of 4-Methyl-3-heptanol. Journal of Chemical Ecology. Link
- Relevance: Details the stereochemistry and GC separation of the satur
-
Dobson, G., et al. (2012). Separation of unsaturated organic compounds using silver-thiolate chromatographic material. Journal of Chromatography A. Link
- Relevance: Establishes Silver Ion Chromatography as the definitive method for separating saturated/unsatur
-
Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Link
- Relevance: Authoritative guide on stationary phase selectivity (Polarity vs. Analyte interaction).
-
NIST Mass Spectrometry Data Center. 4-Heptanol, 4-methyl- (Mass Spectrum). NIST Chemistry WebBook. Link
- Relevance: Reference spectra for the satur
Sources
Technical Support Center: Stability & Handling of (E)-4-Methyl-4-hepten-3-ol
[1]
Ticket ID: #CHM-STAB-4M4H Topic: Solvent Selection for Storage and Processing of Allylic Alcohols Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Core Stability Analysis[1]
The Issue: Users frequently report degradation of (E)-4-Methyl-4-hepten-3-ol during storage or non-polar solvent extraction.[1] The molecule is a secondary allylic alcohol with a trisubstituted double bond.[1] Its stability profile is dominated by two competing failure modes governed by solvent choice: Acid-Catalyzed Rearrangement (dominant in Hexane) and Peroxide Oxidation (dominant in Ethers) .[1]
The Verdict:
-
Short-Term Processing (Extraction/Chromatography): Ether (Et₂O) is superior only if peroxide-free, due to its Lewis-basic buffering capacity which suppresses acid-catalyzed rearrangement.[1]
-
Long-Term Storage: Hexane is superior only if the container is base-treated, as it prevents oxidative degradation.[1]
Technical Deep Dive: The Mechanism of Failure
To troubleshoot effectively, you must understand why the molecule degrades. This is not random; it is a cascade reaction driven by the stability of the allylic carbocation.
The "Hidden Acid" Trap in Hexane
In non-polar solvents like hexane, trace acidity (protons adsorbed on glass surfaces or silica gel fines) is chemically "naked." Hexane cannot solvate these protons, making them hyper-reactive.[1]
-
Protonation: The hydroxyl group accepts a proton.[1]
-
Ionization: Water leaves, forming a resonance-stabilized allylic carbocation.[1]
-
Rearrangement (1,3-Transposition): The nucleophile (water or alcohol) attacks the other end of the allylic system, leading to an isomeric mixture or conjugated diene (dehydration).
Visualization: The Degradation Pathway
The following diagram illustrates the acid-catalyzed rearrangement you are likely seeing in your NMR data (e.g., appearance of new vinylic protons).
Caption: Fig 1. Acid-catalyzed degradation pathway.[1] In hexane, the 'Protonation' step is accelerated due to lack of solvent buffering.
Solvent-Specific Troubleshooting Guide
Scenario A: Using Hexane (or Pentane/Heptane)
Best For: Long-term storage at -20°C; avoiding peroxide formation.[1] Primary Risk: Rapid rearrangement catalyzed by trace surface acidity.[1]
| Symptom | Diagnosis | Corrective Action |
| Cloudiness | Polymerization of dienes formed by dehydration.[1] | Immediate Filter: Pass through a basic alumina plug.[1] |
| NMR Shift | Migration of alkene signals (1,3-shift). | Base Wash: Pre-rinse all glassware with 1% Et₃N/Hexane.[1] |
| Yield Loss | Adsorption to silica during purification.[1] | Buffer Silica: Use 1% Triethylamine (Et₃N) in your eluent.[1] |
Protocol: The "Base-Passivated" Hexane Workflow
-
Glassware Prep: Rinse all flasks/vials with a 0.1 M solution of Ammonium Hydroxide or Triethylamine in methanol, then oven dry. This neutralizes acidic silanol groups on the glass.[1]
-
Solvent Prep: Store hexane over activated 4Å molecular sieves to ensure it is anhydrous (water promotes the ionization step).[1]
-
Additive: For storage, add 0.1% v/v Triethylamine to the hexane solution. This acts as a "proton sponge."[1]
Scenario B: Using Diethyl Ether (or THF)
Best For: Reactions involving Lewis acids; short-term handling.[1] Primary Risk: Oxidative cleavage or epoxidation by peroxides.[1]
| Symptom | Diagnosis | Corrective Action |
| New C=O Peak | Oxidative cleavage of the alkene (Enone formation).[1] | Peroxide Test: Use KI starch paper before use. |
| Yellowing | Formation of oligomers/peroxides.[1] | Distillation: Freshly distill ether from Na/Benzophenone.[1] |
| Explosion Risk | Concentration of peroxides.[1] | Never distill to dryness.[1] |
The "Lewis Base" Effect:
Ether oxygens have lone pairs that can coordinate with trace protons (
Protocol: The Stabilized Ether Workflow
-
Source Control: Use only anhydrous ether stabilized with BHT (Butylated hydroxytoluene).[1]
-
Verification: Test for peroxides. If positive, pass through a column of activated alumina (neutral).[1]
-
Evaporation: When removing ether, do not heat above 30°C. Use a high-vacuum manifold rather than a warm rotavap bath to minimize thermal elimination.
Decision Matrix: Which Solvent When?
Use this logic flow to determine the correct solvent for your immediate step.
Caption: Fig 2. Solvent selection decision tree based on operational context.
Frequently Asked Questions (FAQ)
Q: Can I store the molecule neat (solvent-free)? A: Not recommended. Neat allylic alcohols can undergo intermolecular dehydration (etherification) or polymerization, especially if not perfectly neutral.[1] Store as a 10-50 mM solution in base-passivated hexane at -20°C.
Q: I see a small amount of the (Z)-isomer. Did the solvent cause this?
A: Likely, yes. If you used acidic chloroform (
Q: Why not use Dichloromethane (DCM)? A: DCM is often slightly acidic due to decomposition (HCl formation).[1] It is the worst choice for storing acid-sensitive allylic alcohols.[1] If you must use it, stabilize it with amylene and wash with saturated NaHCO₃.[1]
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution at the Carbonyl Group - discussing Allylic shifts). [1]
-
Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Detailed analysis of solvent polarity and ion-pair formation). [1]
-
Mori, K. (2010).[1] The Synthesis of Insect Pheromones. In Total Synthesis of Natural Products. (Context on handling fragile allylic alcohol pheromone intermediates).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Protocols for solvent drying and peroxide removal). [1]
Technical Support Center: Minimizing Isomerization of 4-Methyl-4-hepten-3-ol During Extraction
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering stability issues with 4-Methyl-4-hepten-3-ol. As a tertiary allylic alcohol, this compound is highly susceptible to isomerization into its corresponding ketone, 4-methyl-4-hepten-3-one, particularly during aqueous extraction and purification. This document outlines the underlying chemical principles and provides validated protocols to preserve the integrity of your target molecule.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Instability
Q1: I've isolated 4-Methyl-4-hepten-3-ol, but my characterization (NMR, GC-MS) shows a significant impurity with a carbonyl peak. What is happening?
A: You are likely observing the product of isomerization, 4-methyl-4-hepten-3-one. 4-Methyl-4-hepten-3-ol is an allylic alcohol, a class of compounds known for its propensity to rearrange into more stable carbonyl compounds[1][2][3]. The driving force for this reaction is the formation of a thermodynamically stable conjugated system or a stable ketone. This transformation is not a simple oxidation; it is a rearrangement catalyzed by trace impurities or improper handling during the workup procedure.
Q2: What are the primary catalysts or conditions that trigger this unwanted isomerization during extraction?
A: The isomerization of allylic alcohols is notoriously sensitive and can be initiated by several factors commonly present in a standard laboratory workup:
-
Acidic Conditions: Trace amounts of acid are the most common culprits. This can be residual acid from a previous reaction step or from using acidic wash solutions (e.g., dilute HCl, NH₄Cl). Even mildly acidic conditions, such as those created by hot water, can promote this rearrangement[4]. The mechanism typically involves protonation of the hydroxyl group, followed by the loss of water to form a resonance-stabilized allylic carbocation, which then rearranges.
-
Basic Conditions: While less common for simple allylic alcohols, strong bases can also catalyze isomerization[5][6]. The mechanism can proceed via deprotonation of the alcohol to form an alkoxide, which facilitates a[1][7]-proton shift.
-
Heat: Applying excessive heat during solvent evaporation (rotary evaporator) or refluxing during the extraction process can provide the activation energy needed for both acid- and base-catalyzed pathways.
-
Active Chromatographic Media: Standard purification media can be problematic. Alumina, for instance, is known to catalyze rearrangements and isomerizations on its surface[8]. Standard silica gel can also be sufficiently acidic to cause isomerization of sensitive substrates.
Section 2: Troubleshooting Guide & Proactive Protocols
My TLC/GC analysis shows the ketone is forming during the aqueous wash. How do I prevent this?
This indicates that the pH of your aqueous phase is not optimal. The primary goal is to maintain strict neutrality and minimize the contact time between the organic and aqueous layers.
The fundamental principle for preserving 4-Methyl-4-hepten-3-ol is to avoid the chemical conditions that facilitate carbocation or alkoxide formation. This is achieved by rigorously controlling pH and temperature throughout the extraction process.
Caption: Logical relationship between experimental conditions and isomerization.
Table 1: Critical Parameter Control for Extraction
| Parameter | Standard (High-Risk) Method | Recommended (Low-Risk) Method | Rationale |
| Aqueous Wash | Dilute HCl, NH₄Cl, or NaHCO₃ | Saturated NaCl (Brine), pH 7.0 Phosphate Buffer | Maintains strict neutrality, preventing acid/base catalysis.[7] |
| Temperature | Room Temperature (~25°C) | 0 - 5°C (Ice Bath) | Reduces the kinetic rate of the isomerization reaction. |
| Drying Agent | Anhydrous CaCl₂ | Anhydrous Na₂SO₄ or MgSO₄ | Ensures the use of a neutral, non-reactive drying agent. |
| Solvent Evaporation | Water bath > 40°C | Water bath ≤ 30°C | Minimizes thermal stress on the sensitive allylic alcohol. |
| Purification Media | Standard Silica Gel, Alumina | Deactivated Silica Gel, C18 Reverse Phase | Avoids acidic surfaces that can catalyze on-column degradation.[8] |
Section 3: Validated Experimental Protocols
Protocol 1: Isomerization-Minimizing Aqueous Extraction Workflow
This protocol is designed for the workup of a reaction mixture containing 4-Methyl-4-hepten-3-ol, assuming the reaction solvent is immiscible with water (e.g., Diethyl Ether, Ethyl Acetate, DCM).
-
Temperature Reduction: Before quenching, cool the reaction vessel to 0°C in an ice-water bath. All subsequent separation steps should be performed with pre-chilled solutions where possible.
-
Reaction Quench: Quench the reaction by slowly adding a chilled, neutral solution, such as saturated aqueous sodium chloride (brine) or a pH 7.0 phosphate buffer. Avoid quenching with plain water, which can have an unpredictable pH.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the aqueous layer.
-
Organic Layer Wash:
-
Wash the organic layer 1-2 times with chilled pH 7.0 phosphate buffer.
-
Follow with one wash using chilled saturated aqueous sodium chloride (brine). This helps to break up any emulsions and remove bulk water.
-
Expert Tip: Minimize the duration of each wash. Do not let the layers sit in the separatory funnel for extended periods. Agitate gently to avoid emulsion formation.
-
-
Drying: Drain the organic layer into a flask containing anhydrous sodium sulfate (Na₂SO₄). Stir for 5-10 minutes at 0°C.
-
Filtration & Concentration: Filter off the drying agent. Concentrate the organic solvent using a rotary evaporator with the water bath temperature set no higher than 30°C.
Caption: Recommended workflow for minimizing isomerization during extraction.
Mechanism: Acid-Catalyzed Isomerization
The diagram below illustrates the generally accepted mechanism for the acid-catalyzed isomerization of an allylic alcohol to a ketone. The key is the formation of a resonance-stabilized allylic carbocation, which allows for the migration of the double bond.
Caption: Pathway for acid-catalyzed isomerization of the target alcohol.
Protocol 2: When to Use a Protecting Group Strategy
If isomerization persists despite rigorous adherence to the above protocol, or if downstream chemistry is incompatible with a free hydroxyl group, a protection strategy is advised. Silyl ethers are excellent protecting groups for alcohols as they are robust to many conditions but can be removed easily.[9]
-
Protection Step (Example: Silylation): Before extraction, and often directly in the crude reaction mixture, add a suitable base (e.g., imidazole, 2,6-lutidine) and a silylating agent (e.g., TBSCl, TIPSCl). This converts the sensitive alcohol to a stable silyl ether.
-
Standard Workup: The resulting silyl ether is much more stable and can be subjected to a standard aqueous workup without the risk of isomerization.
-
Purification: Purify the silyl ether using standard chromatography.
-
Deprotection: Cleave the silyl ether using a fluoride source (e.g., TBAF in THF) to reveal the pure 4-Methyl-4-hepten-3-ol.
This strategy adds two steps to the synthesis but provides the highest possible security against isomerization.
References
-
Catalytic Isomerization of Allylic Alcohols in Water. ACS Catalysis. Available at: [Link]
-
Allylic alcohols as synthetic enolate equivalents: Isomerisation and tandem reactions catalysed by transition metal complexes. Dalton Transactions. Available at: [Link]
-
One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Biological Activity of the Four Stereoisomers of 4-Methyl-3-Heptanol: Main Component of the Aggregation Pheromone of Scolytus amygdali. ResearchGate. Available at: [Link]
-
Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. ResearchGate. Available at: [Link]
- Process for preparing allylic alcohols from allylic halides. Google Patents.
-
Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. National Institutes of Health (NIH). Available at: [Link]
-
Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. MDPI. Available at: [Link]
-
Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal. Available at: [Link]
-
Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society. Available at: [Link]
-
4-Methyl-4E-hepten-3-ol. PubChem. Available at: [Link]
-
Techniques for extraction and isolation of natural products: a comprehensive review. PMC. Available at: [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]
-
Alcohol Protecting Groups. University of Windsor Chemistry. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Allylic alcohols as synthetic enolate equivalents: Isomerisation and tandem reactions catalysed by transition metal complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing column temperature for separating C8 unsaturated alcohols
Topic: Optimizing Column Temperature for C8 Unsaturated Alcohols
Welcome to the Separation Science Support Portal. You have reached the Tier 3 Advanced Application Desk. This guide addresses the specific challenges of separating C8 unsaturated alcohol isomers (e.g., 1-octen-3-ol, 2-octen-1-ol, trans-2-octenol) using Gas Chromatography (GC). These analytes present a dual challenge: structural similarity leads to co-elution, and hydroxyl functionality leads to peak tailing.
Module 1: The Thermodynamics of Resolution
User Question: Why does my separation degrade when I increase the ramp rate? I thought faster was better for peak shape?
Technical Insight:
In the separation of C8 alcohol isomers, temperature is not just a driver of speed; it is the primary lever for selectivity (
-
The Entropy-Enthalpy Trade-off: Unsaturated alcohol isomers (e.g., cis vs. trans) often have nearly identical boiling points. Their separation relies on subtle differences in interaction energy with the stationary phase (polarity).
-
Low Temperature Favorability: Lower temperatures maximize the retention factor (
). According to the Resolution equation, as increases, resolution ( ) improves, provided the peak width doesn't broaden excessively. -
The Critical Window: For C8 alcohols (Boiling Points
170–180°C), the critical separation window occurs between 80°C and 130°C on a polar column. Ramping too quickly through this zone merges the isomers before the stationary phase can differentiate them.
Visualizing the Optimization Logic:
Caption: Figure 1. Logical workflow for optimizing temperature programs for isomeric alcohol separation.
Module 2: Optimized Experimental Protocol
User Question: Can you provide a starting method for separating 1-octen-3-ol from its structural isomers?
Standard Operating Procedure (SOP): This protocol uses a Polyethylene Glycol (PEG) stationary phase (e.g., DB-WAX, CP-Wax 52 CB), which is essential for separating alcohols based on hydrogen bonding capability rather than just volatility.
| Parameter | Setting | Technical Rationale |
| Column | Polar PEG (30m x 0.25mm x 0.25µm) | High polarity is required to separate alcohols from the hydrocarbon matrix and separate cis/trans isomers. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Constant flow prevents efficiency loss at higher temperatures during the ramp. |
| Inlet Temp | 250°C | Ensures rapid vaporization of C8s (BP ~175°C) without thermal degradation. |
| Initial Oven | 45°C (Hold 2 min) | Solvent Focusing: Condenses the sample into a tight band at the head of the column, sharpening peaks. |
| Ramp 1 | 3°C/min to 140°C | The Separation Ramp: Slow rate maximizes interaction time during the critical elution window of isomers. |
| Ramp 2 | 20°C/min to 230°C (Hold 5 min) | Bake-out: Rapidly elutes semi-volatiles and cleans the column to prevent carryover. |
Module 3: Troubleshooting & FAQs
Issue 1: Peak Tailing
Q: My C8 alcohol peaks are tailing significantly (Asymmetry > 1.5). Is this a temperature issue?
A: While temperature plays a role, tailing in alcohols is usually chemical.
-
Diagnosis: Alcohols have hydroxyl (-OH) groups that interact strongly with "active sites" (exposed silanols) in the inlet liner or the column itself.
-
Immediate Fix:
-
Inlet Maintenance: Change the liner to a deactivated (ultra-inert) split/splitless liner containing glass wool.
-
Column Trimming: Cut 10-20 cm from the front of the column. Non-volatile matrix buildup creates active sites here.
-
Temperature Check: If the initial oven temperature is too high (> solvent BP), you lose the "solvent effect," leading to broad, tailing peaks. Ensure your start temp is 10-20°C below the solvent boiling point.
-
Issue 2: Co-elution of Isomers
Q: I cannot separate trans-2-octen-1-ol from cis-2-octen-1-ol.
A: Geometric isomers are difficult to separate on standard phases.
-
Thermodynamic Adjustment: Lower the ramp rate to 1-2°C/min in the 100°C–130°C range. This flattens the temperature profile, allowing the stationary phase's polarity to exert more influence than the analytes' vapor pressure.
-
Phase Change: If a standard PEG column fails, switch to a specialized cyanopropyl-phenyl phase (e.g., DB-1701) or a chiral column (e.g., Cyclodextrin-based) if enantiomers are suspected.
Visualizing the Troubleshooting Logic:
Caption: Figure 2. Diagnostic decision tree for identifying root causes of C8 alcohol separation failures.
References
-
Restek Corporation. (2025). GC Troubleshooting: Tailing Peaks. Retrieved from
-
Agilent Technologies. (2016). Impact of GC Parameters on Separation: Choice of Column Temperature.[1][2][3] Retrieved from
-
ResearchGate. (2025). Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography. Retrieved from
-
Chromatography Online. (2020). GC Diagnostic Skills: Peak Tailing and Adsorption.[4] Retrieved from
-
SciSpace. (2024). Selective Separation of Polar Unsaturated Organics Using Gas Chromatography. Retrieved from
Sources
Technical Support Center: Preserving Sclerosomatid Compounds in Field Samples
Last Updated: 2026-02-04
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sclerosomatid compounds. This guide provides in-depth, experience-based answers to common challenges faced when handling these sensitive molecules, from field collection to laboratory analysis. Our goal is to ensure the integrity of your samples and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial questions.
Q1: What exactly are "sclerosomatid compounds," and why are they difficult to handle?
A: "Sclerosomatid compounds" (SCs) refer to a diverse group of defensive chemicals produced by harvestmen of the family Sclerosomatidae. While the exact composition can vary, they often include volatile and reactive molecules such as ethyl-ketones, alcohols, aldehydes, and carboxylic acids[1][2]. More broadly, harvestmen (Order Opiliones) are known to produce a wide array of defensive secretions, including various benzoquinones, phenols, and ketones[3]. The primary challenge stems from the inherent chemical reactivity and instability of these compounds, particularly benzoquinones, which are highly susceptible to degradation[4][5][6][7][8].
Q2: My analytical results are inconsistent. What is the most likely cause of degradation in my field samples?
A: The most common culprits for the degradation of sclerosomatid compounds, especially quinones and related phenols, are:
-
Oxidation: Many of these compounds are highly susceptible to oxidation from atmospheric oxygen. This process can be accelerated by exposure to light and heat.
-
Enzymatic Activity: Residual enzymes from the organism or the environment can remain active in the sample, metabolizing the target compounds.
-
Chemical Reactivity: Quinones are electrophiles and can react with nucleophiles (e.g., water, thiols) present in the sample matrix, leading to the formation of adducts and degradation products[9][10].
-
Volatility: Lighter molecules like ketones and aldehydes can be lost due to evaporation if samples are not stored in properly sealed containers.
Q3: What is the single most critical step to prevent degradation during field collection?
A: Immediate cooling and exclusion of light. As soon as the secretion is collected, it must be placed in a light-proof container (like an amber vial) and immediately chilled, preferably on dry ice or in a liquid nitrogen dry shipper. This action drastically slows down enzymatic reactions and reduces the rate of oxidative degradation and volatilization.
Q4: Can I just dissolve the sample in a standard solvent like ethanol in the field?
A: While dissolving the sample is correct, the choice of solvent is critical. High-purity solvents are necessary. While ethanol can be used, it may contain water, which can react with sensitive compounds. A better choice is often a non-polar, aprotic solvent like hexane or dichloromethane for initial extraction, which minimizes reactions with water. For long-term stability, the addition of an antioxidant or a radical scavenger may be necessary to prevent degradation during transport and storage[11].
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your workflow, providing causal explanations and actionable solutions.
Issue 1: Low or No Yield of Target Compound After Analysis
| Question | Potential Cause (The "Why") | Recommended Solution & Rationale |
| Q: My chromatogram (GC-MS/LC-MS) shows only solvent peaks or very small peaks for my expected compounds. Where did they go? | A1: Volatilization. The target compounds (e.g., ketones, short-chain aldehydes) have high vapor pressures and were lost during collection or storage. This happens if collection vials are not properly sealed or if there is significant headspace. | A1: Use appropriate collection vials. Use glass vials with PTFE-lined screw caps. Minimize headspace by using the smallest appropriate vial size. Ensure the cap is tightly sealed immediately after sample collection. |
| A2: Complete Degradation. The compounds were destroyed by oxidation or reaction before they reached the lab. Quinones, for example, can polymerize or react with matrix components, rendering them undetectable[12]. | A2: Implement immediate quenching. Collect the secretion directly into a vial containing a chilled, deoxygenated solvent with an added antioxidant (e.g., butylated hydroxytoluene - BHT). This immediately halts most degradative processes. | |
| A3: Adsorption to Surfaces. Reactive compounds can irreversibly bind to the surfaces of collection tools or vials, especially if they are made of plastic or low-quality glass. | A3: Use inert materials. Use high-quality glass or stainless steel tools for collection. For vials, use silanized glass vials to minimize active sites on the glass surface that can bind to your analytes. |
Issue 2: Appearance of Unknown Peaks and Artifacts in Analysis
| Question | Potential Cause (The "Why") | Recommended Solution & Rationale |
| Q: My chromatogram is messy, with many peaks I cannot identify. Are these new natural products? | A1: Degradation Products. It is highly likely you are seeing the breakdown products of your target analytes. For example, the oxidation of benzoquinones leads to a cascade of other compounds[13][14]. | A1: Run a stability study. Analyze a fresh sample immediately upon collection (if possible) to get a baseline chromatogram. Re-analyze aliquots of the same sample after hours or days of storage under your standard conditions. The appearance of new peaks over time confirms they are degradation products. |
| A2: Solvent Impurities/Reactions. The solvent used for collection or dilution may contain impurities or have reacted with your highly reactive analytes. For instance, acetone can undergo aldol reactions, and even high-purity methanol can contain traces of formaldehyde. | A2: Use the highest-grade solvent. Always use HPLC or spectroscopy-grade solvents. Before heading to the field, run a "solvent blank" on your analytical instrument to ensure it is clean. Consider using a less reactive solvent like hexane if compatible. | |
| A3: GC Injector Artifacts. For GC analysis, the high heat of the injector port can cause thermolabile compounds to break down or rearrange. For example, certain alcohols can be dehydrated to alkenes[1]. | A3: Optimize GC inlet parameters. Use a lower inlet temperature if possible. Consider using a gentler injection technique like cool on-column (COC) injection, which deposits the sample directly onto the column without exposure to high heat. Derivatization to a more stable form can also be a solution[15]. |
Section 3: Key Experimental Protocols
These protocols provide a validated, step-by-step framework for maximizing the integrity of your sclerosomatid compound samples.
Protocol 1: Field Collection for Optimal Stability
This protocol is designed to minimize degradation from the moment of collection.
Objective: To collect and preserve harvestmen secretions while immediately halting enzymatic and oxidative degradation.
Materials:
-
Pre-chilled (on dry ice) 2 mL amber glass vials with PTFE-lined screw caps.
-
Vials pre-filled with 500 µL of ice-cold, deoxygenated HPLC-grade hexane (or dichloromethane).
-
Optional but Recommended: Solvent containing a radical scavenger/antioxidant like BHT at 0.01% (w/v).
-
Fine-tipped glass capillary tubes or a micro-spatula.
-
Portable dry ice container or liquid nitrogen dry shipper.
-
Forceps for handling the harvestman.
-
Proper personal protective equipment (gloves, safety glasses).
Procedure:
-
Preparation: Before entering the field, prepare the collection vials by adding the solvent (and antioxidant) and sealing them. Place them in the dry ice container to chill thoroughly.
-
Specimen Handling: Gently secure the harvestman using forceps. Most harvestmen will release their defensive secretions when agitated.
-
Secretion Collection: The secretion will appear as small droplets at the ozopores (openings of the defensive glands). Using a clean glass capillary tube, carefully touch the droplet to collect it via capillary action.
-
Immediate Quenching: Immediately dispense the collected secretion from the capillary tube directly into the pre-chilled, solvent-filled vial. This is the most critical step. The cold, deoxygenated solvent will instantly dilute the sample, slow reaction kinetics, and protect it from air.
-
Seal and Store: Tightly seal the vial and immediately return it to the dry ice container.
-
Labeling: Ensure the vial is clearly labeled with a unique ID, date, time, location, and species (if known). Use a label that can withstand cryogenic temperatures.
-
Transport: Transport the samples back to the laboratory on dry ice. For long-term storage, transfer them to a -80°C freezer.
Diagram: Recommended Field Sampling Workflow
The following diagram illustrates the critical steps and decision points in the field collection workflow designed to prevent compound degradation.
Caption: Workflow for minimizing degradation of sclerosomatid compounds.
Diagram: Primary Degradation Pathways for Quinones
This diagram outlines the main chemical threats to quinone stability in a biological sample.
Caption: Major degradation pathways affecting quinone-based compounds.
References
-
Rocha, T., et al. (2013). Benzoquinone-rich exudates from the harvestman Pachylus paessleri (Opiliones: Gonyleptidae: Pachylinae). ResearchGate. Available at: [Link]
-
Raspotnig, G., et al. (2022). Polymorphic scent gland secretions in Nelima harvestmen: “Sclerosomatid compounds” but different chemical lineages. Frontiers in Ecology and Evolution. Available at: [Link]
-
Pomini, A. M., et al. (2010). Chemical Defense in Harvestmen (Arachnida, Opiliones): Do Benzoquinone Secretions Deter Invertebrate and Vertebrate Predators? Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Chemical-Defense-in-Harvestmen-(Arachnida%2C-Do-Deter-Pomini-Moraes/f0a4170366650b2980c65768504f58c734b46c64]([Link]
-
Pomini, A. M., et al. (2010). Chemical Defense in Harvestmen (Arachnida, Opiliones): Do Benzoquinone Secretions Deter Invertebrate and Vertebrate Predators? ResearchGate. Available at: [Link]
-
Ferreira, F. (2005). Tricks of a seducer. Revista Pesquisa Fapesp. Available at: [Link]
-
Kuwahara, Y., et al. (2021). Initial defensive secretory compounds emitted from the live millipede and the induction of apoptotic cell death. Scientific Reports. Available at: [Link]
-
Pomini, A. M., et al. (2010). Chemical defense in harvestmen (arachnida, opiliones): do benzoquinone secretions deter invertebrate and vertebrate predators? Journal of Chemical Ecology. Available at: [Link]
-
Raspotnig, G., et al. (2014). High Conservatism in the Composition of Scent Gland Secretions in Cyphophthalmid Harvestmen: Evidence from Pettalidae. Journal of Chemical Ecology. Available at: [Link]
-
Schaider, M., et al. (2016). The scent gland chemistry of Gagrellinae (Opiliones, Sclerosomatidae): evidence for sequestration of myrmicacin in a species of Prionostemma. Chemoecology. Available at: [Link]
-
FMC Corporation. (n.d.). Stabilization of Contaminants in Field Samples in the Presence of Persulfate. Active Oxygens. Available at: [Link]
-
Xu, Y., & Cen, Y. (2013). Identification of Quinone Degradation as a Triggering Event for Intense Pulsed Light-Elicited Metabolic Changes in Escherichia coli by Metabolomic Fingerprinting. Applied and Environmental Microbiology. Available at: [Link]
-
Saporito, R. A. (2014). COLLECTING ARTHROPOD AND AMPHIBIAN SECRETIONS FOR CHEMICAL ANALYSES. Academia.edu. Available at: [Link]
-
Afzal, A., et al. (2024). Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries. RSC Advances. Available at: [Link]
-
Upton, M. S., & Mantle, B. L. (2010). Methods for Collecting, Preserving and Studying Insects and Other Terrestrial Arthropods. ResearchGate. Available at: [Link]
-
Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available at: [Link]
-
Haim, A., et al. (2017). Determination of Stability from Multi-Component Pesticide Mixes. ResearchGate. Available at: [Link]
-
El-Kassem, L. T. A., & El-Khatib, A. H. (2011). The chemical and biological activities of quinones: Overview and implications in analytical detection. Phytochemistry Reviews. Available at: [Link]
-
Whitman, J., et al. (2019). Collection and Preservation of Terrestrial Arthropods. Methods in Molecular Biology. Available at: [Link]
-
Pineda-Urbina, L. Y., et al. (2024). Electronic Stability and Global Reactivity Descriptors of Cu–Sc Nanoclusters: A Multilevel DFT–PCA Study. Molecules. Available at: [Link]
-
Proud, D. (2012). Part IV: Chemical Defenses of Harvestmen. danielproud.wordpress.com. Available at: [Link]
-
Uys, V. M., & Urban, R. P. (Eds.). (2006). Collecting and Preserving Insects and Arachnids. International Plant Protection Convention. Available at: [Link]
-
Bolton, J. L., et al. (2000). Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects. Chemical Research in Toxicology. Available at: [Link]
-
Welch, K. D., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Bolton, J. L., & Shen, L. (1996). Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects. ACS Publications. Available at: [Link]
-
Ko, D., et al. (2020). Benzoquinones in the defensive secretion of a bug (Pamillia behrensii): a common chemical trait retrieved in the Heteroptera. bioRxiv. Available at: [Link]
-
Weldon, P. J., et al. (2003). Benzoquinones from millipedes deter mosquitoes and elicit self-anointing in capuchin monkeys (Cebus spp.). Journal of Chemical Ecology. Available at: [Link]
-
Texas A&M University. (n.d.). The Collection, Preservation, and Identification of Insects. Texas Master Naturalist. Available at: [Link]
Sources
- 1. Frontiers | Polymorphic scent gland secretions in Nelima harvestmen: “Sclerosomatid compounds” but different chemical lineages [frontiersin.org]
- 2. The scent gland chemistry of Gagrellinae (Opiliones, Sclerosomatidae): evidence for sequestration of myrmicacin in a species of Prionostemma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tricks of a seducer : Revista Pesquisa Fapesp [revistapesquisa.fapesp.br]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical defense in harvestmen (arachnida, opiliones): do benzoquinone secretions deter invertebrate and vertebrate predators? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. active-oxygens.evonik.com [active-oxygens.evonik.com]
- 12. Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA03034J [pubs.rsc.org]
- 13. Identification of Quinone Degradation as a Triggering Event for Intense Pulsed Light-Elicited Metabolic Changes in Escherichia coli by Metabolomic Fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Purification of 4-Methyl-4-hepten-3-ol from crude reaction mixtures
Technical Support Center: Purification of 4-Methyl-4-hepten-3-ol
From the Desk of a Senior Application Scientist
Welcome to the technical support guide for the purification of 4-methyl-4-hepten-3-ol. This document is designed for chemists and researchers in the pharmaceutical and fine chemical industries. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond standard protocols to address the nuanced challenges you may encounter in the lab. Our goal is to equip you with the expertise to not only solve immediate purification issues but also to proactively enhance the robustness of your experimental design.
Section 1: Troubleshooting Guide
This section addresses specific problems that can arise during the purification of 4-methyl-4-hepten-3-ol, a sensitive allylic alcohol. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: Low Purity After Distillation - Product Contaminated with a Close-Boiling Impurity
Question: "I performed a vacuum distillation of my crude 4-methyl-4-hepten-3-ol, but the GC-MS analysis shows a significant impurity with a very similar retention time. How can I improve the separation?"
Probable Causes & Solutions:
-
Formation of Azeotropes: 4-methyl-4-hepten-3-ol may form an azeotrope with residual solvents or side-products, making separation by simple distillation difficult.
-
Isomeric Impurities: The synthesis, especially if starting from 4-methyl-4-hepten-3-one, can result in geometric isomers (E/Z) of the target molecule, which often have very close boiling points.
-
Thermal Decomposition: Allylic alcohols can be thermally labile.[1] High distillation temperatures, even under vacuum, can cause decomposition or isomerization, leading to new impurities.
Recommended Protocol: Fractionation with a Vigreux Column
-
Apparatus Setup: Use a fractional distillation apparatus with a Vigreux column of at least 20 cm in length. Ensure the column is well-insulated to maintain a proper temperature gradient.
-
Vacuum Control: A stable vacuum is critical. Use a high-quality vacuum pump with a pressure controller. Aim for the lowest possible pressure that your setup can achieve to reduce the boiling point.
-
Heating: Use a heating mantle with a stirrer for uniform heating of the distillation flask. Avoid localized overheating, which can lead to decomposition.
-
Fraction Collection: Collect the distillate in small fractions. Monitor the temperature at the head of the column closely. A stable temperature plateau indicates the distillation of a pure compound. Collect the fraction that corresponds to the boiling point of 4-methyl-4-hepten-3-ol.
Data Reference Table:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Notes |
| 4-Methyl-4-hepten-3-ol | 128.21 | 165 | Flammable liquid.[2][3] |
| cis/trans Isomers | 128.21 | Very similar to the main product | Difficult to separate by distillation. |
| Unreacted Starting Material | Varies | Dependent on the synthetic route | Check the boiling point of your specific starting materials. |
Issue 2: Product Decomposition or Isomerization During Purification
Question: "My NMR analysis after purification shows unexpected peaks, suggesting my product has either decomposed or isomerized. What could be causing this, and how can I prevent it?"
Probable Causes & Solutions:
-
Acidic or Basic Residues: Trace amounts of acid or base from the reaction workup can catalyze the isomerization of the allylic alcohol to the corresponding ketone or promote other side reactions.[4][5]
-
Exposure to Air and Light: Unsaturated alcohols can be susceptible to oxidation, especially when heated or exposed to light for prolonged periods.
-
Active Purification Media: Standard silica gel can be acidic and may cause degradation of sensitive compounds.
Recommended Protocol: Flash Chromatography with Deactivated Silica
-
Neutralize Crude Product: Before any purification, ensure your crude product is thoroughly washed with a saturated sodium bicarbonate solution and then with brine to remove any acidic impurities. Dry the organic layer over anhydrous magnesium sulfate.
-
Deactivate Silica Gel: Prepare a slurry of silica gel in your chosen eluent system. Add 1% triethylamine to the eluent to neutralize the acidic sites on the silica gel.
-
Perform Flash Chromatography: Run the column quickly to minimize the contact time between the compound and the stationary phase.[6] This is a key advantage of flash chromatography for purifying sensitive molecules.[6][7]
-
Solvent System: A good starting point for the elution of a moderately polar compound like 4-methyl-4-hepten-3-ol is a mixture of ethyl acetate and hexanes (e.g., 10-20% ethyl acetate in hexanes).[8]
Workflow for Preventing Decomposition:
Caption: Workflow for minimizing decomposition during purification.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common source of impurities in the synthesis of 4-methyl-4-hepten-3-ol?
A1: If you are synthesizing this compound via a Grignard reaction, the most common impurities arise from side reactions of the Grignard reagent.[9][10] These can include unreacted starting materials, byproducts from the reaction of the Grignard reagent with moisture or carbon dioxide, and Wurtz coupling products.[11][12] It is crucial to use anhydrous solvents and maintain an inert atmosphere during the reaction.[11]
Q2: How should I properly store purified 4-methyl-4-hepten-3-ol to maintain its purity?
A2: Store the purified compound in an amber vial under an inert atmosphere (argon or nitrogen) at a low temperature (refrigerator or freezer). This minimizes exposure to light and oxygen, which can cause degradation over time. Ensure the container is sealed tightly to prevent the ingress of moisture.
Q3: What are the best analytical techniques to confirm the purity of my final product?
A3: A combination of techniques is recommended for comprehensive purity analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of isomers or other structural impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the hydroxyl (-OH) and alkene (C=C) functional groups and the absence of carbonyl (C=O) impurities from isomerization.
Q4: Can I use reverse-phase chromatography for the purification of 4-methyl-4-hepten-3-ol?
A4: Yes, reverse-phase flash chromatography can be an excellent alternative, especially if your impurities are non-polar. In this case, you would use a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (such as a methanol/water or acetonitrile/water mixture). This can be particularly effective for removing greasy, non-polar byproducts.
Decision Tree for Purification Method Selection:
Caption: Decision tree for selecting a purification method.
References
-
One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol. National Institutes of Health. Available from: [Link]
-
Best way to remove Allyl Alcohol from reaction mixture : r/Chempros. Reddit. Available from: [Link]
-
3-Heptanone, 4-methyl, (S) -. Organic Syntheses Procedure. Available from: [Link]
-
allyl alcohol. Organic Syntheses Procedure. Available from: [Link]
-
The Pherobase Synthesis - 4me-heptan-3-ol | C8H18O. The Pherobase. Available from: [Link]
-
Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. MDPI. Available from: [Link]
-
4-Methyl-4E-hepten-3-ol | C8H16O | CID 5368945. PubChem. Available from: [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available from: [Link]
-
Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. National Institutes of Health. Available from: [Link]
-
How do typical impurities arise in the Grignard reaction?. Homework.Study.com. Available from: [Link]
-
Flash Chromatography: Principles & Applications. Phenomenex. Available from: [Link]
-
Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc. Available from: [Link]
-
Alcohols from Carbonyl Compounds - Grignard Reagents. Chemistry LibreTexts. Available from: [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available from: [Link]
-
Isomerization of allylic alcohols in water catalyzed by transition metal complexes | Request PDF. ResearchGate. Available from: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-Methyl-4E-hepten-3-ol | C8H16O | CID 5368945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. mdpi.com [mdpi.com]
- 5. Allylic alcohols as synthetic enolate equivalents: Isomerisation and tandem reactions catalysed by transition metal complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 7. chromtech.com [chromtech.com]
- 8. Chromatography [chem.rochester.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. homework.study.com [homework.study.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Mass fragmentation pattern comparison: 4-Methyl-4-hepten-3-ol vs saturated analog
This guide provides an in-depth technical comparison of the electron ionization (EI) mass fragmentation patterns of 4-Methyl-4-hepten-3-ol and its saturated analog, 4-Methyl-3-heptanol .
Target Analyte: 4-Methyl-4-hepten-3-ol (CAS: 81280-12-8) Saturated Analog: 4-Methyl-3-heptanol (CAS: 14979-39-6)
Executive Summary
In structural elucidation, distinguishing between allylic and saturated alcohols requires identifying specific fragmentation pathways driven by the presence (or absence) of the
-
4-Methyl-3-heptanol (Saturated): The fragmentation is dominated by
-cleavage , driven by the radical site on the oxygen. The base peak arises from the loss of the largest alkyl group adjacent to the carbinol carbon. -
4-Methyl-4-hepten-3-ol (Allylic): The presence of the double bond at C4 alters the stability landscape. While
-cleavage occurs, dehydration ( ) followed by allylic fragmentation of the resulting conjugated diene often dominates the spectrum.
Structural & Physical Properties[1]
| Feature | 4-Methyl-4-hepten-3-ol | 4-Methyl-3-heptanol |
| Formula | ||
| MW | 128 Da | 130 Da |
| Structure | ||
| Key Feature | Allylic Alcohol (C4=C5 double bond) | Secondary Aliphatic Alcohol |
| Unsaturation | 1 Degree (Alkene) | 0 Degrees (Saturated) |
Fragmentation Mechanism Analysis
A. Saturated Analog: 4-Methyl-3-heptanol
Mechanism: Radical-site initiated
Primary Pathway (Base Peak Formation):
-
Cleavage A (C3-C4 bond): Loss of the 1-methylbutyl radical (
, mass 71).-
Fragment Ion:
-
m/z:
(Base Peak).
-
-
Cleavage B (C2-C3 bond): Loss of the ethyl radical (
, mass 29).-
Fragment Ion:
-
m/z:
.
-
Secondary Pathway:
-
Dehydration: Loss of
via a 1,4-elimination mechanism.-
m/z:
.
-
B. Target Molecule: 4-Methyl-4-hepten-3-ol
Mechanism: Allylic instability and Dehydration-driven fragmentation. Allylic alcohols are prone to rapid dehydration because the resulting carbocation or neutral product forms a conjugated system (diene). The molecular ion (m/z 128) is often invisible or very weak.
Primary Pathway (Base Peak Formation):
-
Dehydration: The molecular ion loses water to form a conjugated diene radical cation (4-methyl-2,4-heptadiene isomer).
-
Intermediate: m/z
.
-
-
Allylic Fragmentation: The resulting diene (m/z 110) undergoes loss of a methyl radical (
) to form a resonance-stabilized cyclic or acyclic pentadienyl-type cation.-
Fragment Ion:
-
m/z:
(Base Peak).
-
Secondary Pathway:
-
-Cleavage: Loss of the ethyl group at C2.
-
m/z:
.
-
-
Hydrocarbon Rearrangement: Formation of stable
and species.-
m/z: 66, 67 .
-
Visualization of Fragmentation Pathways[2][3][4]
Diagram 1: Saturated Analog (4-Methyl-3-heptanol)
The pathway is defined by the competitive loss of alkyl chains, with the larger group loss being kinetically favored.
Caption: Fragmentation of 4-Methyl-3-heptanol is dominated by α-cleavage yielding m/z 59.
Diagram 2: Allylic Target (4-Methyl-4-hepten-3-ol)
The pathway is defined by dehydration followed by methyl loss, characteristic of the allylic system.
Caption: 4-Methyl-4-hepten-3-ol fragmentation is driven by dehydration (m/z 110) and methyl loss (m/z 95).
Comparative Data Summary
The following table summarizes the diagnostic ions. Use these values to confirm the identity of your analyte.
| Ion Type | 4-Methyl-4-hepten-3-ol (Target) | 4-Methyl-3-heptanol (Analog) | Diagnostic Note |
| Molecular Ion ( | 128 (Weak/Absent) | 130 (Weak) | Saturated alcohols show clearer |
| Base Peak (100%) | 95 | 59 | Crucial Differentiator. |
| Dehydration ( | 110 | 112 | Allylic dehydration is faster/more likely. |
| 99 ( | 101 ( | Shift of 2 Da due to double bond. | |
| N/A (Vinylic cleavage unfavorable) | 59 ( | The loss of the long chain is blocked or altered in the allylic form. | |
| Hydrocarbon Series | 67, 66, 43 | 57, 43, 29 | Unsaturated fragments (67) vs Saturated alkyls (57). |
Experimental Protocol: Validation Workflow
To validate these patterns in your laboratory, follow this self-validating protocol:
-
Sample Preparation: Dilute the alcohol to 10 ppm in a non-protic solvent (e.g., Dichloromethane or Hexane) to prevent intermolecular hydrogen bonding effects in the inlet.
-
GC Parameters: Use a non-polar column (e.g., DB-5MS).
-
Note: Allylic alcohols can thermally degrade (dehydrate) in a hot injector. Set Inlet Temperature to 200°C (lower than standard 250°C) to preserve the molecular ion.
-
-
MS Acquisition: Scan range m/z 35–200.
-
Data Validation:
-
Step A: Check for m/z 59. If dominant
Saturated Analog. -
Step B: Check for m/z 95 and 110. If dominant
Allylic Target. -
Step C: Calculate the Ratio of
to Base Peak. The allylic alcohol will have a higher ratio of dehydration products compared to the saturated analog.
-
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Methyl-4-hepten-3-ol (NIST# 114244). National Institute of Standards and Technology.[1] [Link]
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Methyl-3-heptanol (NIST# 22989). National Institute of Standards and Technology.[1] [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
PubChem. Compound Summary: 4-Methyl-4-hepten-3-ol.[2] National Library of Medicine. [Link]
Sources
Differentiating (E) and (Z) isomers of 4-Methyl-4-hepten-3-ol
Differentiation Guide: ( )- and ( )-Isomers of 4-Methyl-4-hepten-3-ol
Executive Summary
Objective: To provide a definitive technical framework for distinguishing the (
Relevance: This homoallylic alcohol scaffold is a frequent intermediate in the synthesis of polyketide antibiotics and insect pheromones. Because the biological activity of these molecules is strictly governed by their stereochemistry, unambiguous assignment of the trisubstituted alkene geometry is critical.
The Challenge: Unlike disubstituted alkenes, trisubstituted alkenes lack the diagnostic vicinal proton coupling constants (
Structural Definition & CIP Assignment
Before analysis, the isomers must be rigorously defined using Cahn-Ingold-Prelog (CIP) priority rules. Misassignment often stems from confusing "cis/trans" (relative steric bulk) with "(
Molecule: 4-Methyl-4-hepten-3-ol
Connectivity:
CIP Priority Analysis
| Carbon | Substituent 1 (High Priority) | Substituent 2 (Low Priority) | Logic |
| C4 (Alkene) | -CH(OH)Et | -CH | C-O bond beats C-H bonds |
| C5 (Alkene) | -Ethyl | -H | C-C bond beats H atom |
-
(
)-Isomer (Zusammen/Together): The High Priority groups [-CH(OH)Et and -Ethyl] are on the same side . This forces the Methyl (C4) and Vinyl Proton (C5) to be cis to each other. -
(
)-Isomer (Entgegen/Opposite): The High Priority groups are on opposite sides .[1][2] This forces the Methyl (C4) and Vinyl Proton (C5) to be trans to each other.
Experimental Synthesis & Isolation
To perform a valid comparison, a mixture of isomers is often required. The following Grignard protocol typically yields the (
Protocol: Grignard Addition[3][4][5][6]
-
Reagents: 2-Methyl-2-pentenal (predominantly
), Ethylmagnesium bromide (3.0 M in Et O), Anhydrous THF. -
Setup: Flame-dried 3-neck flask under Argon atmosphere.
-
Addition: Cool EtMgBr (1.2 equiv) to 0°C. Add 2-Methyl-2-pentenal dropwise over 30 mins.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Pour into saturated aqueous NH
Cl. -
Workup: Extract with Et
O (3x), wash with brine, dry over MgSO , and concentrate. -
Purification: Silica Gel Flash Chromatography (10% EtOAc/Hexanes).
Performance Note: The Grignard addition generally preserves the stereochemistry of the starting aldehyde. If (
Analytical Method A: 1H NMR Chemical Shifts
While not absolute proof without reference standards, the chemical environment creates predictable shielding effects.
Diagnostic Signals (500 MHz, CDCl )
| Proton | ( | ( | Mechanistic Explanation |
| Vinyl H (C5-H) | In the ( | ||
| Allylic Me (C4-Me) | In the ( |
Note: Values are representative ranges. Solvent effects (e.g., Benzene-d6 vs. Chloroform-d) can shift these absolute values, but the relative order typically remains consistent.
Analytical Method B: NOE Spectroscopy (The Gold Standard)
This method is self-validating and does not require a reference standard. It relies on the through-space magnetic interaction (dipolar coupling) which falls off as
The Decision Matrix
-
Experiment: 1D NOE Difference or 2D NOESY.
-
Target Irradiation: Irradiate the C4-Methyl doublet (approx 1.6 ppm).
Observation Logic:
-
If (
)-Isomer: The C4-Methyl is spatially close to the C5-Vinyl Proton.-
Result: Strong NOE enhancement of the Vinyl H signal.
-
-
If (
)-Isomer: The C4-Methyl is spatially distant from the C5-Vinyl Proton but close to the C5-Ethyl methylene protons.-
Result: Weak/No enhancement of Vinyl H; Strong enhancement of Ethyl-CH
.
-
Figure 1: Decision tree for assigning stereochemistry using Nuclear Overhauser Effect (NOE) data.
Analytical Method C: Gas Chromatography (GC)
For routine quality control after the isomers have been characterized by NMR, GC is the preferred method for quantification.
Column Recommendation: DB-Wax or HP-5MS (Non-polar to mid-polar).
Thermal Program: 80°C (2 min)
| Isomer | Relative Retention Time (RRT) | Explanation |
| ( | Lower RRT (Elutes Earlier) | Often slightly more compact or capable of intramolecular shielding, leading to lower boiling points in non-polar phases. |
| ( | Higher RRT (Elutes Later) | More linear extended structure typically interacts more strongly with the stationary phase. |
Summary of Comparison
| Feature | ( | ( |
| Thermodynamic Stability | More Stable (Steric bulk of -CH(OH)Et is trans to -Et) | Less Stable (Steric clash between large groups) |
| Key NOE Correlation | Me | Me |
| Vinyl Proton Shift | Deshielded ( | Shielded ( |
| Synthetic Origin | Major product of Grignard on ( | Minor product or via Photoisomerization |
References
-
Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385–415. Link
-
Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (See Chapter 9 on NOE for stereochemical assignment). Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Grignard addition stereoselectivity).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[4] (Reference for alkene chemical shift increments).
Comparative Bioactivity Guide: 4-Methyl-4-hepten-3-ol vs. 4-Methylheptan-3-ol
This guide provides a technical comparison of 4-Methyl-4-hepten-3-ol and its saturated analog, 4-methylheptan-3-ol .[1] It is designed for researchers in chemical ecology, pest management, and semiochemical synthesis.
Executive Summary
4-Methylheptan-3-ol and 4-Methyl-4-hepten-3-ol represent a classic case of chemo-ecological divergence where a single double bond dictates the shift from aggregation to defense .
-
4-Methylheptan-3-ol (Saturated): A potent aggregation pheromone component for Scolytus bark beetles. Its bioactivity is strictly stereospecific, with the (3S,4S)-isomer driving mass attack behavior.
-
4-Methyl-4-hepten-3-ol (Unsaturated): Primarily identified in the defensive exocrine secretions of Opiliones (harvestmen) and solitary bees. In synthetic applications, it serves as a critical homoallylic alcohol intermediate.
This guide analyzes their physicochemical distinctions, ecological roles, and experimental protocols for isolation and assay.
Chemical Profile & Stereochemistry
The presence of the C4=C5 double bond in the unsaturated analog restricts conformational freedom and reduces the number of stereocenters from two to one.
| Feature | 4-Methylheptan-3-ol | 4-Methyl-4-hepten-3-ol |
| Structure | Saturated secondary alcohol | Homoallylic alcohol (Unsaturated) |
| Formula | C | C |
| Stereocenters | Two (C3, C4) | One (C3) |
| Stereoisomers | 4 pairs ((3S,4S), (3R,4S), etc.) | 2 enantiomers ((3R), (3S)) [assuming (E)-geometry] |
| Key Reactivity | Stable; oxidation yields ketone | Reactive alkene; susceptible to ozonolysis/metathesis |
Structural Visualization
The following diagram illustrates the biosynthetic divergence from the common precursor, 4-methyl-4-hepten-3-one.
Figure 1: Divergent biosynthetic pathways. The unsaturated alcohol results from direct carbonyl reduction, while the saturated pheromone requires sequential alkene and carbonyl reduction.
Bioactivity Analysis
A. 4-Methylheptan-3-ol: The Aggregator
This molecule is the cornerstone of the Scolytus multistriatus (Smaller European Elm Bark Beetle) pheromone system.
-
Mechanism: It acts synergistically with
-multistriatin and -cubebene. The beetle's antennal receptors are highly tuned to the (3S,4S)-(-) isomer. -
Inhibitory Effects: The (3R,4S) and (3R,4R) isomers are often biologically inactive or, in some Scolytus species (e.g., S. amygdali), act as inhibitors, reducing trap catches.
-
Field Data: In field trapping bioassays, baits containing the pure (3S,4S) isomer capture significantly more beetles than racemic mixtures, which may contain inhibitory isomers.
B. 4-Methyl-4-hepten-3-ol: The Defender
This compound appears in the exocrine glands of Opiliones (e.g., Leiobunum townsendi) and Dufour’s glands of bees (Dufourea novaeangliae).
-
Ecological Role: It functions as a chemical deterrent against predators (allomone) or as a spacing pheromone.
-
Toxicity: While specific LD50 data is sparse, its presence in defensive secretions implies mild cytotoxicity or irritancy to mucous membranes of predators.
-
Synthetic Utility: It is a valuable probe for testing the substrate specificity of Ene-Reductases (ERs). If an ER fails to reduce the double bond, this alcohol is the resulting product of ADH activity.
Comparative Efficacy Data
The following table synthesizes data from electroantennogram (EAG) studies and field trials.
| Parameter | 4-Methylheptan-3-ol | 4-Methyl-4-hepten-3-ol |
| Primary Target | Scolytus spp.[1][2] (Bark Beetles) | Opiliones (Harvestmen), Bees |
| Bioassay Response | Strong EAG response in S. multistriatus | Weak/No EAG response in Scolytus |
| Ecological Function | Aggregation (Attractant) | Defense / Alarm |
| Synergism | High (with Multistriatin) | None reported with Multistriatin |
| Volatility | Moderate (disperses in forest canopy) | Higher (rapid local release) |
Experimental Protocols
Protocol A: Differential Synthesis & Purification
Objective: To selectively produce both compounds from the same ketone precursor to test enzyme specificity.
-
Substrate Preparation: Dissolve 4-methyl-4-hepten-3-one (10 mM) in phosphate buffer (pH 7.0) with DMSO (5% v/v).
-
Pathway 1 (Saturated Target):
-
Pathway 2 (Unsaturated Target):
-
Extraction: Extract with ethyl acetate (3x). Dry over MgSO
. -
Validation: Analyze via GC-MS. The unsaturated alcohol will elute earlier and show a mass spectrum characteristic of allylic fragmentation.
Protocol B: Field Trapping Bioassay (Scolytus)
Objective: To compare the attractancy of the saturated vs. unsaturated analog.
-
Trap Setup: Use sticky traps (e.g., Lindgren funnel traps) spaced 20m apart in an elm stand.
-
Lure Formulation:
-
Treatment A: (3S,4S)-4-methylheptan-3-ol (200 µ g/day release).
-
Treatment B: (E)-4-methyl-4-hepten-3-ol (200 µ g/day release).
-
Control: Hexane solvent.
-
-
Synergist Addition: Add
-multistriatin to all treatments to simulate natural aggregation conditions. -
Data Collection: Count beetles weekly for 4 weeks.
-
Statistical Analysis: Perform ANOVA followed by Tukey’s HSD. Expectation: Treatment A >> Treatment B ≈ Control.
Ecological Interaction Map
The following diagram maps the distinct ecological pathways these chemicals navigate.
Figure 2: Ecological interaction map showing the distinct biological targets. The saturated alcohol targets specific receptors for aggregation, while the unsaturated alcohol serves a broad-spectrum defensive role.
References
-
Zada, A., et al. (2004). Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali. Journal of Chemical Ecology, 30(3), 631-641. Link
-
Pearce, G. T., et al. (1975). Chemical attractants for the smaller European elm bark beetle Scolytus multistriatus.[2] Journal of Chemical Ecology, 1, 115-124.[2] Link
-
Duffield, R. M., et al. (1977). Exocrine secretions of Leiobunum townsendi (Arachnida: Opiliones). Journal of Chemical Ecology, 3, 649–656. Link
-
Mori, K. (1977). Absolute configuration of (-)-4-methylheptan-3-ol, a pheromone of the smaller European elm bark beetle. Tetrahedron, 33(3), 289-294.[8][2] Link
-
Hall, M., et al. (2008). Asymmetric bioreduction of activated C=C bonds using enoate reductases from the old yellow enzyme family. Organic & Biomolecular Chemistry, 6, 2014-2017. Link
Sources
- 1. 4-Methyl-4-hepten-3-ol | 81280-12-8 | Benchchem [benchchem.com]
- 2. The Pherobase Synthesis - 4me-heptan-3-ol | C8H18O [pherobase.com]
- 3. spb.clemson.edu [spb.clemson.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
A Comparative Guide to Harvestman (Opiliones) Defense Secretion Profiles: Chemical Diversity, Analysis, and Bio-Prospecting
Introduction: The Chemical Arsenal of a Misunderstood Arachnid
Harvestmen, often colloquially known as "daddy longlegs," represent a diverse and ancient order of arachnids, the Opiliones. While frequently mistaken for spiders, they possess a distinct biology, including a unique and sophisticated chemical defense system. When threatened, harvestmen exude secretions from a pair of exocrine glands, known as ozopores, located on the prosoma. These secretions are not venom, but rather a complex cocktail of volatile and semi-volatile organic compounds that serve as a potent deterrent against predators and microbial threats.[1][2] This guide provides a comparative analysis of the chemical profiles of these defensive secretions across various harvestman species, details the methodologies for their collection and analysis, and explores their potential for applications in drug discovery and development.
The chemical composition of these secretions is remarkably diverse and often correlates with the phylogenetic lineage of the species.[3] This chemical diversity underscores the evolutionary adaptations of harvestmen to different predatory pressures and ecological niches. For researchers, scientists, and drug development professionals, understanding these chemical profiles offers a window into evolutionary chemical ecology and a potential reservoir of novel bioactive compounds.
Chemical Diversity Across Harvestman Taxa: A Comparative Overview
The defensive secretions of harvestmen are broadly categorized based on their major chemical constituents, which vary significantly between the major suborders: Cyphophthalmi, Laniatores, and Palpatores (comprising Eupnoi and Dyspnoi).
Cyphophthalmi: The Ancient Lineage's Signature Scent
The secretions of this ancient and cryptic suborder are characterized by a combination of naphthoquinones and aliphatic methyl ketones .[4] For instance, a study on Austropurcellia forsteri (Pettalidae) revealed that its secretion is composed of approximately 60% methylketones (C11 to C15) and a significant fraction of naphthoquinones, including 1,4-naphthoquinone (around 20%) and 6-methyl-1,4-naphthoquinone (around 17%).[4] Minor amounts of chloro-naphthoquinones have also been identified, a feature that appears to be highly conserved within this suborder.[4]
Laniatores: A Dichotomy of Chemical Defenses
The suborder Laniatores, the most diverse group of harvestmen, exhibits a striking chemical dichotomy in their defensive secretions.
-
Grassatores: This infraorder is predominantly characterized by the production of alkylated phenols and benzoquinones .[1] For example, the neotropical harvestman Goniosoma longipes (Gonyleptidae) produces a secretion containing 2,3-dimethyl-1,4-benzoquinone and 2-ethyl-3-methyl-1,4-benzoquinone.[1][2] These compounds have been shown to be effective deterrents against a range of invertebrate predators, including ants and spiders.[1]
-
Insidiatores: In contrast, members of the Insidiatores often produce nitrogen-containing compounds , such as alkaloids. A study of European Cladonychiid harvestmen found that species of Holoscotolemon produce secretions dominated by nicotine and the related nicotinoid alkaloid anabaseine, with some species' secretions containing over 97% nicotine.[5]
Palpatores: A Mixed Bag of Chemical Strategies
The suborder Palpatores, which includes the familiar long-legged harvestmen, displays a more varied chemical profile.
-
Eupnoi: Within this suborder, the family Sclerosomatidae is known for producing acyclic compounds, often referred to as "sclerosomatid compounds," which include 4-methyl-branched ethyl-ketones and their corresponding alcohols.[6][7][8] For example, the secretion of a Prionostemma species (Gagrellinae) was found to be composed mainly of medium-chain carboxylic acids, with octanoic acid comprising over 75% of the secretion, along with (R)-3-hydroxydecanoic acid (myrmicacin).[6][7] In contrast, some members of the family Phalangiidae produce secretions containing naphthoquinones and even 1,4-benzoquinone.[9] A novel class of compounds, hydroxy-γ-lactones, was identified in the phalangiid Egaenus convexus, with (4S,5R)-4-hydroxy-5-octyl-4,5-dihydro-3H-furan-2-one comprising 90% of the secretion.[9][10]
-
Dyspnoi: Chemical data for this suborder is less extensive, but available information suggests a reliance on naphthoquinones and ketones . For instance, the secretions of Carinostoma species contain species-specific combinations of octan-3-one, 6-methyl-5-hepten-2-one, and acetophenone, embedded in a matrix of 1,4-naphthoquinone and 6-methyl-1,4-naphthoquinone.[11]
Comparative Data on Harvestman Defense Secretions
The following table summarizes the major chemical components and their relative abundance in the defensive secretions of representative harvestman species. This data provides a quantitative basis for comparing the chemical profiles across different taxa.
| Family/Subfamily | Species | Major Chemical Class(es) | Major Compounds | Relative Abundance (%) | Reference(s) |
| Cyphophthalmi | |||||
| Pettalidae | Austropurcellia forsteri | Methylketones, Naphthoquinones | C13-Methylketones, 1,4-Naphthoquinone, 6-Methyl-1,4-naphthoquinone | ~60, ~20, ~17 | [4] |
| Laniatores | |||||
| Gonyleptidae | Goniosoma longipes | Benzoquinones | 2,3-Dimethyl-1,4-benzoquinone, 2-Ethyl-3-methyl-1,4-benzoquinone | Not specified | [1][2] |
| Cladonychiidae | Holoscotolemon jaqueti | Alkaloids | Nicotine | >97 | [5] |
| Cladonychiidae | Holoscotolemon lessiniense | Alkaloids | Anabaseine | Major component | [5] |
| Palpatores (Eupnoi) | |||||
| Sclerosomatidae (Gagrellinae) | Prionostemma sp. | Carboxylic Acids | Octanoic acid, (R)-3-Hydroxydecanoic acid | >75, ~25 | [6][7] |
| Sclerosomatidae (Leiobuninae) | Nelima paessleri | Ethyl-ketones | (E)-4-Methyl-4-hexen-3-one | ~90 | [8] |
| Phalangiidae | Egaenus convexus | Hydroxy-γ-lactones | (4S,5R)-4-Hydroxy-5-octyl-4,5-dihydro-3H-furan-2-one | 90 | [9][10] |
| Palpatores (Dyspnoi) | |||||
| Nemastomatidae | Carinostoma elegans | Ketones, Naphthoquinones | Octan-3-one, 6-Methyl-5-hepten-2-one, Naphthoquinones | Major components | [11] |
| Nemastomatidae | Carinostoma carinatum | Aromatic ketones, Naphthoquinones | Acetophenone, Naphthoquinones | Major component, Traces | [11] |
Methodologies for the Study of Harvestman Secretions
The accurate characterization of harvestman defensive secretions relies on meticulous collection and analytical techniques. The causality behind these experimental choices is crucial for obtaining reliable and reproducible data.
Workflow for Comparative Analysis of Harvestman Defense Secretions
Caption: Workflow for the comparative analysis of harvestman defense secretions.
Detailed Experimental Protocols
1. Secretion Collection
The choice of collection method is critical as it can influence the chemical profile obtained.
-
Direct Dabbing: This is a minimally invasive technique suitable for collecting the volatile components of the secretion.
-
Gently restrain the harvestman.
-
Carefully stimulate the release of secretion by applying gentle pressure with fine-tipped forceps near the ozopores.
-
Collect the exuded droplet directly from the ozopore using a clean microcapillary tube or by dabbing with a small piece of filter paper.[4]
-
Immediately transfer the collected secretion into a vial containing an appropriate solvent (e.g., hexane or dichloromethane) to prevent the loss of volatile compounds.
-
-
Whole-Body Extraction: This method provides a comprehensive profile of all extractable compounds from the scent glands.
-
Anesthetize the harvestman by placing it in a freezer at -20°C for a few minutes.
-
Immerse the entire individual in a small volume (e.g., 50-100 µL) of a suitable solvent (e.g., hexane or methylene chloride) in a glass vial.[11]
-
Agitate the vial gently for a set period (e.g., 30 minutes) to allow for the extraction of the glandular contents.
-
Remove the specimen from the vial, and the resulting extract is ready for analysis.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the cornerstone analytical technique for separating and identifying the components of complex chemical mixtures like harvestman secretions.
-
Sample Preparation:
-
The solvent extract from either collection method is typically concentrated under a gentle stream of nitrogen if necessary.
-
For compounds with low volatility or those containing functional groups that are not amenable to GC analysis (e.g., carboxylic acids, alcohols), a derivatization step may be required. This involves a chemical reaction to convert the analytes into more volatile and thermally stable derivatives (e.g., silylation).
-
-
GC-MS Parameters (Example Protocol): The following parameters are based on those used in studies of harvestman secretions and can be adapted as needed.[4][11]
-
Gas Chromatograph: Agilent 7890B or similar.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for separating a wide range of organic compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Injector: Splitless or split injection can be used depending on the sample concentration. Injector temperature is typically set to 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might be:
-
Initial temperature: 50-60°C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 10°C/min to 300°C.
-
Final hold: Hold at 300°C for 5-10 minutes.
-
-
Mass Spectrometer: Agilent 5977A or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Data Analysis: Compound identification is achieved by comparing the obtained mass spectra with those in spectral libraries (e.g., NIST, Wiley) and by comparing retention indices with published data. Quantification is typically performed by integrating the peak areas of the individual compounds and expressing them as a relative percentage of the total ion chromatogram.
-
Bioactivity and Potential for Drug Discovery
The defensive secretions of harvestmen are not only fascinating from a chemical ecology perspective but also hold significant potential as a source of novel bioactive compounds for drug discovery.[12][13]
Antimicrobial and Cytotoxic Activities:
Several studies have demonstrated the antimicrobial properties of harvestman secretions. Benzoquinones and phenols, common constituents of gonyleptid secretions, have shown activity against both bacteria and fungi.[13] This antimicrobial activity is likely a crucial defense mechanism against pathogens in their natural environment. The cytotoxic potential of these compounds is also an area of active research. While high cytotoxicity can be a limitation for therapeutic development, it can also be harnessed for applications such as anticancer agents, provided that selectivity for cancer cells over healthy cells can be achieved.[14][15]
A Frontier for Bio-Prospecting:
The vast and largely unexplored chemical diversity of harvestman secretions represents a promising frontier for natural product discovery. Many of the compounds identified are unique to this order of arachnids. The exploration of these natural products, coupled with modern screening techniques, could lead to the identification of novel lead compounds for the development of new pharmaceuticals.[12] The biosynthetic pathways of these compounds are also of great interest, as understanding how they are produced could open up avenues for synthetic production and the generation of novel analogs with improved therapeutic properties.
Conclusion
The defensive secretions of harvestmen are a testament to the power of chemical evolution. The remarkable diversity of compounds across different species provides a rich field of study for chemical ecologists, systematists, and biochemists. For researchers in drug discovery, this chemical diversity represents an untapped resource of potentially valuable bioactive molecules. By employing rigorous collection and analytical methodologies, as outlined in this guide, the scientific community can continue to unravel the complexities of harvestman chemical defenses and unlock their potential for the benefit of human health.
References
-
Raspotnig, G., Schaider, M., & Giribet, G. (2013). High Conservatism in the Composition of Scent Gland Secretions in Cyphophthalmid Harvestmen: Evidence from Pettalidae. PLoS ONE, 8(11), e79391. [Link]
-
Raspotnig, G., et al. (2020). A Novel Class of Defensive Compounds in Harvestmen: Hydroxy-γ-Lactones from the Phalangiid Egaenus convexus. Journal of Natural Products, 83(11), 3278-3286. [Link]
-
Raspotnig, G., et al. (2020). A Novel Class of Defensive Compounds in Harvestmen: Hydroxy-γ- Lactones from the Phalangiid Egaenus convexus. ResearchGate. [Link]
-
Machado, G., et al. (2005). Chemical defense in harvestmen (Arachnida, Opiliones): do benzoquinone secretions deter invertebrate and vertebrate predators? Journal of Chemical Ecology, 31(11), 2521-2537. [Link]
-
MDPI. (2021). Bioactive Essential Oils from Cuban Plants: An Inspiration to Drug Development. [Link]
-
Raspotnig, G., et al. (2014). Nitrogen-Containing Compounds in the Scent Gland Secretions of European Cladonychiid Harvestmen (Opiliones, Laniatores, Travunioidea). ResearchGate. [Link]
-
Machado, G., et al. (2005). Chemical Defense in Harvestmen (Arachnida, Opiliones): Do Benzoquinone Secretions Deter Invertebrate and Vertebrate Predators? ResearchGate. [Link]
-
MDPI. (2023). Understanding the Chemical Composition and Biological Activities of Different Extracts of Secamone afzelii Leaves: A Potential Source of Bioactive Compounds for the Food Industry. [Link]
-
Raspotnig, G., et al. (2014). On the enigmatic scent glands of dyspnoan harvestmen (Arachnida, Opiliones): First evidence for the production of volatile secretions. ResearchGate. [Link]
-
Newman, D. J., & Cragg, G. M. (2020). Natural Products as Sources of New Drugs over the Nearly Four Decades from 01/1981 to 09/2019. Journal of natural products, 83(3), 770–803. [Link]
-
Raspotnig, G., et al. (2017). The scent gland chemistry of Gagrellinae (Opiliones, Sclerosomatidae): evidence for sequestration of myrmicacin in a species of Prionostemma. Chemoecology, 27(4), 139-147. [Link]
-
Raspotnig, G. (2012). Scent gland chemistry and chemosystematics in harvestmen. ResearchGate. [Link]
-
Raspotnig, G., et al. (2017). The scent gland chemistry of Gagrellinae (Opiliones, Sclerosomatidae): evidence for sequestration of myrmicacin in a species of Prionostemma. ResearchGate. [Link]
-
Rocha, J. C., et al. (2013). Harvestman phenols and benzoquinones: characterisation and biosynthetic pathway. Molecules (Basel, Switzerland), 18(9), 11432–11449. [Link]
-
Raspotnig, G., et al. (2022). Polymorphic scent gland secretions in Nelima harvestmen: “Sclerosomatid compounds” but different chemical lineages. Frontiers in Ecology and Evolution, 10, 999642. [Link]
-
Raspotnig, G., et al. (2005). Chemical Profiles of Scent Gland Secretions in the Cyphophthalmid Opilionid Harvestmen, Siro duricorius and S. exilis. ResearchGate. [Link]
-
MDPI. (2023). Therapeutic Potential of Bioactive Compounds from Brugmansia suaveolens Bercht. & J. Presl. [Link]
-
MDPI. (2022). Cytotoxicity, Post-Treatment Recovery, and Selectivity Analysis of Naturally Occurring Podophyllotoxins from Bursera fagaroides var. fagaroides on Breast Cancer Cell Lines. [Link]
-
Brieflands. (2021). Selective Cytotoxicity and Apoptosis-Induction of Cyrtopodion scabrum Extract Against Digestive Cancer Cell Lines. [Link]
Sources
- 1. Chemical defense in harvestmen (arachnida, opiliones): do benzoquinone secretions deter invertebrate and vertebrate predators? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. High Conservatism in the Composition of Scent Gland Secretions in Cyphophthalmid Harvestmen: Evidence from Pettalidae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Polymorphic scent gland secretions in Nelima harvestmen: “Sclerosomatid compounds” but different chemical lineages [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural products and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. brieflands.com [brieflands.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
